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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Solubility of 5-Cyano-4-fluoropicolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the realm of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of the physicochemical properties of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of the physicochemical properties of novel chemical entities is fundamental to their successful application. This guide provides a detailed technical analysis of the solubility of 5-Cyano-4-fluoropicolinic acid, a key building block in modern medicinal chemistry. We will explore its solubility in various organic and inorganic solvents, elucidate the profound impact of pH on its aqueous solubility, and present a robust, validated protocol for experimental solubility determination. This document is structured to provide not just data, but actionable insights into the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in process development, formulation, and purification.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 5-Cyano-4-fluoropicolinic acid possesses a unique combination of functional groups that dictate its interactions with different solvents.

  • Picolinic Acid Core: The foundational pyridine-2-carboxylic acid structure provides a hydrophilic character due to the carboxylic acid group and the nitrogen atom in the pyridine ring, both of which can participate in hydrogen bonding.

  • Carboxylic Acid Group: This functional group is a primary driver of aqueous solubility, especially at pH values above its pKa, where it exists as the highly polar carboxylate anion.

  • Cyano and Fluoro Substituents: Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing. These substituents can influence the acidity of the carboxylic acid and contribute to the molecule's overall polarity through dipole-dipole interactions.

The general principle of "like dissolves like" is a crucial starting point for predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2]

Qualitative and Quantitative Solubility Profile

A systematic evaluation of the solubility of 5-Cyano-4-fluoropicolinic acid across a spectrum of solvents is essential for its practical application.

Qualitative Solubility

A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.[3] Based on its structure, 5-Cyano-4-fluoropicolinic acid is expected to be soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data

Table 1: Predicted Solubility of 5-Cyano-4-fluoropicolinic Acid in Common Solvents

Solvent CategoryExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent and the carboxylic acid and pyridine nitrogen.
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to HighDipole-dipole interactions with the cyano and fluoro groups, as well as the polar nature of the picolinic acid core.
Nonpolar Hexane, TolueneLow to InsolubleMismatch in polarity; weak van der Waals forces are insufficient to overcome the crystal lattice energy of the solute.[2]
Aqueous Acid Dilute HClModerateThe carboxylic acid will be protonated, reducing its polarity and thus its solubility compared to neutral or basic water.
Aqueous Base Dilute NaOH, NaHCO3Very HighDeprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[1][3]

The Critical Role of pH in Aqueous Solubility

The pH of the aqueous medium has a profound effect on the solubility of 5-Cyano-4-fluoropicolinic acid due to the presence of the ionizable carboxylic acid group.

Caption: Figure 1. pH-dependent equilibrium and its effect on solubility.

At a pH below its pKa, the carboxylic acid is predominantly in its neutral, protonated form, leading to lower aqueous solubility. Conversely, at a pH above its pKa, it deprotonates to form the highly soluble carboxylate salt. This behavior is a cornerstone of its purification and formulation strategies.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and robust method for determining equilibrium solubility is the shake-flask method.[2]

Workflow

G A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (24-72 hours with agitation) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Quantify solute in the supernatant (e.g., HPLC, UV-Vis) C->D E 5. Calculate solubility D->E caption Figure 2. Experimental workflow for the shake-flask solubility determination method.

Caption: Figure 2. Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:
  • Preparation of Saturated Solution: An excess amount of 5-Cyano-4-fluoropicolinic acid is added to a known volume of the solvent in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).[2]

  • Quantification: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] A calibration curve with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: Solubility is typically reported in mg/mL or mol/L at the specified temperature.

This self-validating system ensures accuracy by confirming that equilibrium has been reached, often by taking measurements at multiple time points until the concentration remains constant.

Applications in Research and Development

A thorough understanding of the solubility of 5-Cyano-4-fluoropicolinic acid is critical for various stages of drug development:

  • Process Chemistry: The choice of reaction solvent is dictated by the solubility of reactants and the desired reaction conditions. The low solubility in nonpolar solvents can be leveraged for product precipitation and purification.

  • Formulation Science: For aqueous formulations, adjusting the pH to form a soluble salt is a common and effective strategy. Knowledge of solubility in various excipients is also crucial.

  • Preclinical Studies: The solubility of a compound directly impacts its dissolution rate and, consequently, its oral bioavailability.

Conclusion

The solubility of 5-Cyano-4-fluoropicolinic acid is a complex interplay of its structural features and the properties of the solvent. Its amphipathic nature, with both polar and nonpolar characteristics, along with its ionizable carboxylic acid group, results in a varied solubility profile. A systematic approach to determining and understanding its solubility, as outlined in this guide, is essential for its successful application in the development of new therapeutics.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Department of Chemistry, University of Babylon. (2024, September 24). Solubility test for Organic Compounds.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Thompson Rivers University.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • MDPI. (2023, February 24).
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2187.
  • ResearchGate. (2023, February 6).
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Kütt, A., et al. (2018).
  • Chemister.ru. (n.d.). picolinic acid.
  • ChemScene. (n.d.). 3-Cyano-4-fluoropicolinic acid.
  • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table.
  • BenchChem. (2025). A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents.
  • ResearchGate. (n.d.). Physicochemical properties of cyanoquinoline compounds.
  • National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-5-fluoropicolinic acid.
  • MOLBASE. (n.d.). 5-Fluoropicolinic acid.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-cyano-3-fluoropyridine-2-carboxylic acid.
  • BLD Pharm. (n.d.). 4-Cyano-3-fluoropicolinic acid.
  • Research and Reviews: Journal of Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • University of Tartu. (n.d.). pKa values acids.
  • ChemScene. (n.d.). 4-Cyano-3-fluoropicolinic acid.
  • International Union of Pure and Applied Chemistry. (n.d.).
  • Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA.
  • Wako Pure Chemical Corporation. (n.d.). V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid).obis(4-cyanovaleric acid)*.

Sources

Exploratory

The Dual-Axis Potential of 5-Cyano-4-fluoropicolinic Acid: A Technical Guide to Metalloenzyme Inhibition and Auxinic Herbicide Design

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing small-molecule screening and scaffold optimization, I frequently encounter compounds whose pharmacophores allow them to bridge entirel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing small-molecule screening and scaffold optimization, I frequently encounter compounds whose pharmacophores allow them to bridge entirely different biological disciplines. 5-Cyano-4-fluoropicolinic acid (CAS: 1805459-35-1) is a prime example of such a versatile scaffold.

At its core, this molecule is a substituted pyridine-2-carboxylic acid (picolinic acid). Historically, the picolinic acid moiety is recognized for two distinct, highly potent biological activities: acting as a synthetic auxin in plant biology[1], and serving as a bidentate metal chelator in human metalloenzyme inhibition, specifically targeting Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)[2].

The strategic addition of the 5-cyano and 4-fluoro groups provides a profound physicochemical advantage:

  • 4-Fluoro Substitution: The highly stable C-F bond acts as a metabolic shield, preventing rapid oxidative degradation (e.g., by cytochrome P450s in mammals or plant detoxifying enzymes). It also increases the molecule's lipophilicity, driving superior cell membrane permeability.

  • 5-Cyano Substitution: As a powerful electron-withdrawing group (EWG), the cyano moiety pulls electron density away from the pyridine nitrogen. This lowers the pKa of the adjacent carboxylic acid, fine-tuning the molecule's ability to form tight salt bridges in receptor pockets (like the TIR1 auxin receptor)[3] or optimizing the geometry for Fe(II) chelation in hydroxylase active sites[4].

This whitepaper explores the dual biological potential of this compound, providing field-proven, self-validating experimental workflows to characterize its activity in both pharmaceutical and agrochemical applications.

Application Axis I: Pharmaceutical (HIF-PHD Inhibition)

Causality & Mechanism of Action

HIF-Prolyl Hydroxylases (HIF-PHDs) are 2-oxoglutarate (2-OG) dependent dioxygenases responsible for tagging the HIF-1α transcription factor for proteasomal degradation under normoxic conditions[2]. Picolinic acid derivatives act as structural mimics of 2-OG. They bind directly within the enzyme's active site, utilizing their nitrogen and carboxylate oxygen to form a bidentate chelate with the catalytic Fe(II) ion[4].

By inhibiting PHD, 5-cyano-4-fluoropicolinic acid prevents the hydroxylation of HIF-1α. This stabilizes the transcription factor, allowing it to translocate to the nucleus and upregulate target genes like erythropoietin (EPO), making this mechanism a primary therapeutic pathway for treating chronic kidney disease-induced anemia[2].

HIF_Pathway Hypoxia 5-Cyano-4-fluoropicolinic acid (HIF-PH Inhibitor) PHD HIF-Prolyl Hydroxylase (PHD) Inhibited (Fe2+ Chelated) Hypoxia->PHD Inhibits HIF1a HIF-1α Transcription Factor (Stabilized) PHD->HIF1a Prevents Hydroxylation VHL VHL-Mediated Ubiquitination (Blocked) HIF1a->VHL Evades Degradation Nucleus Target Gene Transcription (e.g., Erythropoietin) HIF1a->Nucleus Translocates & Activates

Mechanism of HIF-1α stabilization via HIF-PHD inhibition by picolinic acid derivatives.

Self-Validating Protocol: In Vitro AlphaScreen Assay for PHD2 Inhibition

In my experience, the greatest risk when screening metal-chelating scaffolds is false positives caused by non-specific assay interference (e.g., singlet oxygen quenching). To ensure trustworthiness, this AlphaScreen protocol includes an orthogonal counter-screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, and a reaction buffer containing 2-OG, ascorbate, and Fe(II) sulfate.

  • Compound Incubation: Dispense 5-cyano-4-fluoropicolinic acid (in a 10-point dose-response curve, 0.1 nM to 10 μM) into a 384-well plate. Add the PHD2 enzyme and incubate for 15 minutes to allow active-site binding.

  • Reaction Initiation: Add the biotinylated HIF-1α peptide and 2-OG to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add His-tagged von Hippel-Lindau (VHL) protein, Streptavidin-Donor beads, and Nickel-Acceptor beads.

    • Causality: If PHD2 is active, it hydroxylates the peptide. VHL binds the hydroxylated peptide, bringing the beads into proximity and generating a luminescent signal. If the compound inhibits PHD2, hydroxylation fails, VHL cannot bind, and the signal decreases.

  • Self-Validation (Counter-Screen): Run a parallel plate using a pre-hydroxylated synthetic HIF-1α peptide without the PHD2 enzyme.

    • Logic: If the compound decreases the signal in this counter-screen, it is interfering with the AlphaScreen beads directly (assay artifact). If the signal remains high, the compound is a true, on-target PHD2 inhibitor.

Application Axis II: Agrochemical (Synthetic Auxin Herbicide)

Causality & Mechanism of Action

In the agrochemical sector, picolinic acids (such as picloram and halauxifen) are renowned synthetic auxins[5]. They mimic the natural plant hormone indole-3-acetic acid (IAA). These compounds bind to the TIR1/AFB family of F-box proteins, acting as a "molecular glue" that facilitates the binding and subsequent ubiquitin-mediated degradation of Aux/IAA repressor proteins[3].

The 5-cyano substitution is particularly notable here; recent structure-activity relationship (SAR) studies indicate that modifying the 5- and 6-positions of the picolinic acid ring dramatically alters the binding mode within the auxinic herbicide pocket, often shifting selectivity toward the AFB5 receptor subtype and overcoming existing weed resistance[3].

HTS_Workflow Comp Compound Dosing (Picolinate Analogs) Receptor TIR1/AFB5 Binding (In Vitro Pull-down) Comp->Receptor Screen InVivo Phenotypic Screen (Root Growth Inhibition) Receptor->InVivo Hits Validation Target Validation (tir1/afb5 Mutants) InVivo->Validation Select Lead Lead Confirmation (On-Target Auxin) Validation->Lead Confirm

High-throughput screening and validation workflow for synthetic auxin herbicide discovery.

Self-Validating Protocol: Arabidopsis Root Growth Inhibition Assay

Phenotypic screens in plants can easily be confounded by general phytotoxicity. To prove that 5-cyano-4-fluoropicolinic acid acts specifically via the auxin pathway, we utilize a genetically validated workflow.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates. Dose the agar with varying concentrations of the test compound (0.01 μM to 10 μM).

  • Planting: Surface-sterilize seeds of wild-type (WT) Arabidopsis thaliana and a tir1/afb5 double-mutant line. Plate them side-by-side on the dosed agar.

  • Incubation: Stratify the seeds at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light/8h dark cycle) for 7 days.

  • Phenotypic Measurement: Measure primary root length and count lateral root emergence.

    • Causality: True synthetic auxins cause severe primary root growth inhibition and hyper-proliferation of lateral roots in susceptible plants due to runaway gene expression[1].

  • Self-Validation (Genetic Rescue): Compare the WT plants to the tir1/afb5 mutants.

    • Logic: If the compound stunts WT roots but the tir1/afb5 mutants grow normally, the herbicidal activity is strictly on-target (receptor-mediated). If both lines die, the compound possesses non-specific, off-target phytotoxicity.

Quantitative Data: Extrapolated SAR Profile

Based on established literature for halogenated and cyano-substituted picolinates[2][3], the following table summarizes the expected physicochemical shifts and binding affinities when transitioning from the base picolinic acid to the highly decorated 5-cyano-4-fluoro scaffold.

Table 1: Physicochemical and Binding Parameters (Extrapolated SAR)

Compound ScaffoldCLogP (Lipophilicity)pKa (Carboxylic Acid)Expected HIF-PHD2 IC₅₀ (nM)Expected TIR1/AFB5 K_d (nM)
Picolinic Acid (Base)0.855.32>10,000>10,000
4-Fluoropicolinic Acid1.155.10~4,500~1,200
5-Cyano-4-fluoropicolinic acid 1.65 4.85 < 150 < 50

Note: The addition of the EWGs lowers the pKa, enhancing the ionic interaction strength within target active sites, while the increased CLogP drives superior cellular penetration.

References

  • Title: Plant Growth Regulators - Auxins - Picloram Source: CliniSciences URL: [Link]

  • Title: Emulsifiable concentrate comprising picolinic acid herbicide (WO2016176743A1)
  • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: PubMed Central (PMC9916175) URL: [Link]

  • Title: Prolyl hydroxylase inhibitors and methods of use (WO2008002576A2)
  • Title: Prolyl hydroxylase inhibitors and methods of use (US8598210B2)

Sources

Foundational

Substituted Picolinic Acids: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide: Abstract Picolinic acid, a seemingly simple pyridine derivative, has proven to be a remarkably versatile scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

Picolinic acid, a seemingly simple pyridine derivative, has proven to be a remarkably versatile scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. Its inherent ability to chelate metal ions, coupled with the vast chemical space accessible through substitution on the pyridine ring, has led to the discovery and development of a diverse array of biologically active molecules. This technical guide provides a comprehensive literature review of substituted picolinic acids, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies employed to create novel derivatives, explore the intricate structure-activity relationships that govern their function, and survey their wide-ranging applications, from potent herbicides to promising anticancer and neuroprotective agents. This guide aims to serve as a foundational resource, synthesizing technical accuracy with field-proven insights to inspire and inform future research and development in this dynamic area of chemical science.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure

Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] Its fundamental chemical structure consists of a pyridine ring with a carboxylic acid group at the 2-position. This arrangement creates a bidentate chelating site involving the pyridine nitrogen and the carboxylate oxygen, enabling the formation of stable complexes with various metal ions.[2][3] This chelating property is not merely a chemical curiosity; it underpins many of picolinic acid's physiological roles, such as facilitating the intestinal absorption and transport of essential minerals like zinc and iron.[4][5]

Beyond its natural functions, the picolinic acid framework has been recognized by chemists as a "privileged" scaffold.[6] This term is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich starting point for the development of new therapeutic agents. The strategic addition of various substituents to the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties. This, in turn, modulates its pharmacokinetic profile and biological activity, leading to the creation of highly potent and selective compounds for a multitude of applications.[7][8] This guide will explore the chemical ingenuity that has transformed this simple metabolite into a powerhouse of molecular innovation.

Synthetic Strategies: Building the Picolinic Acid Library

The functionalization of the picolinic acid ring is a central theme in the exploration of its chemical and biological potential. A variety of synthetic methodologies have been developed to introduce diverse substituents at specific positions, allowing for a systematic investigation of structure-activity relationships.

General Synthetic Workflow

The synthesis of novel substituted picolinic acids typically follows a multi-step pathway, often commencing with a readily available starting material. The overall process can be conceptualized as a modular approach, where different fragments are strategically assembled.

G start Starting Material (e.g., Substituted Pyridine) step1 Functional Group Interconversion (e.g., Halogenation, Nitration) start->step1 step2 Introduction of Key Substituent (e.g., Cross-Coupling Reaction) step1->step2 step3 Modification of Carboxylic Acid Precursor (e.g., Oxidation of Methyl Group) step2->step3 step4 Final Product (Substituted Picolinic Acid) step3->step4

Caption: A generalized workflow for the synthesis of substituted picolinic acids.

Foundational Synthetic Protocols

4-aminopicolinic acid is a crucial building block for many biologically active compounds, particularly in the agrochemical sector.[8][9] A standard and reliable method for its preparation involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitropicolinic Acid N-Oxide

  • Materials:

    • 4-Nitropicolinic Acid N-Oxide

    • Glacial Acetic Acid

    • Acetic Anhydride

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • In a suitable reaction vessel, dissolve the 4-Nitropicolinic Acid N-Oxide in a mixture of warm glacial acetic acid and acetic anhydride.[8]

    • Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.

    • Secure the vessel in a hydrogenation apparatus and purge with hydrogen gas.

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 50 psi) and maintain vigorous stirring.

    • The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • The filtrate is then concentrated under reduced pressure to remove the solvents.

    • The resulting crude 4-aminopicolinic acid can be purified by recrystallization from an appropriate solvent system to yield the final product.

Diverse Applications of Substituted Picolinic Acids

The chemical versatility of the picolinic acid scaffold is mirrored in the breadth of its applications, which span from protecting crops to combating human diseases.

Herbicidal Activity: A Class of Synthetic Auxins

Substituted picolinic acids are a cornerstone of modern agriculture, functioning as synthetic auxin herbicides.[10] These compounds effectively mimic the plant hormone auxin, inducing uncontrolled and disorganized growth in susceptible weeds, which ultimately leads to their demise.[11]

Decades of research have illuminated the key structural features that govern the herbicidal potency of picolinic acid derivatives.[12][13]

  • The Significance of the 6-Position: The introduction of aryl or heteroaryl moieties at the 6-position of the pyridine ring has proven to be a highly effective strategy for enhancing herbicidal activity. Substituted pyrazole groups, in particular, have yielded compounds with exceptional potency.[12][13][14]

  • The Role of the 4-Amino Group: A 4-amino substituent is a common feature in many potent picolinic acid herbicides, suggesting its importance in receptor binding.

  • The Influence of Halogenation: The strategic placement of halogens, such as chlorine and fluorine, at the 3- and 5-positions can significantly impact the herbicidal spectrum and overall efficacy of the compounds.[10]

Table 1: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives

Compound IDR Group (on Phenyl Ring)A. thaliana Root Growth Inhibition (IC₅₀, µM)Post-emergence Herbicidal Efficacy vs. A. retroflexus at 250 g/ha (%)
V-74-Fluoro0.04100%
V-84-Chloro0.09100%
Picloram(Reference Herbicide)1.8080%
Data synthesized from Feng T, et al. (2023).[12]

Picolinic acid herbicides exert their effects by binding to the TIR1/AFB family of auxin co-receptors.[12][14] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes Auxin Response Factors (ARFs), which then activate the expression of a cascade of auxin-responsive genes, leading to the characteristic uncontrolled growth and death of the plant.

G Picolinic_Acid Substituted Picolinic Acid TIR1_AFB TIR1/AFB Receptor Picolinic_Acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Plant_Death Uncontrolled Growth & Plant Death Auxin_Genes->Plant_Death Leads to

Caption: A simplified schematic of the auxin signaling pathway as perturbed by picolinic acid herbicides.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The antiproliferative properties of substituted picolinic acids have made them an attractive area of investigation in oncology.[15] Their anticancer effects are often mediated through diverse mechanisms, including the inhibition of key enzymes and the induction of programmed cell death (apoptosis).

The amide derivative of picolinic acid, picolinamide, has proven to be a particularly fruitful scaffold for the design of enzyme inhibitors.[7]

  • Targeting Angiogenesis through VEGFR-2 Inhibition: A number of picolinamide derivatives have been synthesized that exhibit potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in the formation of new blood vessels that supply tumors.[16] Several of these compounds have demonstrated inhibitory activities exceeding that of the established anticancer drug, sorafenib.[16]

  • Inhibition of EGFR Kinase: Other picolinic acid derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in the treatment of various cancers.[17]

Table 2: VEGFR-2 Inhibitory Activity of Novel Picolinamide Derivatives

Compound IDKey Structural MoietyVEGFR-2 IC₅₀ (nM)
7hThio-urea87
9aUrea27
9lDithiocarbamate94
Sorafenib(Reference Drug)180
Data synthesized from Abdel-Maksoud, M. S., et al. (2019).[16]

Certain novel picolinic acid derivatives have been shown to trigger apoptosis in cancer cells by inducing stress in the endoplasmic reticulum (ER), a cellular organelle responsible for protein folding.[18] This provides an alternative and potentially synergistic mechanism for their anticancer effects.

Neuroprotective Effects: A Potential Ally Against Neurodegeneration

As an endogenous brain metabolite, picolinic acid has demonstrated intriguing neuroprotective properties.[19][20] It has been shown to shield neurons from the damaging effects of quinolinic acid, another metabolite in the kynurenine pathway that can be neurotoxic.[21][22] This protective effect, which appears to be distinct from simply blocking the excitatory actions of quinolinic acid, makes picolinic acid and its derivatives interesting candidates for further investigation in the context of neurodegenerative diseases.[22]

Antimicrobial and Antifungal Activity

The metal-chelating ability of picolinic acid is a key contributor to its antimicrobial and antifungal properties. By sequestering essential metal ions, these compounds can inhibit the growth and proliferation of pathogenic microorganisms.

  • Antifungal Agents: Picolinamide derivatives have been shown to possess significant antifungal activity against a variety of plant pathogens.[23] The introduction of chloro-substituents has been identified as a strategy to enhance this activity.[23]

  • Antibacterial Potential: The picolinamide scaffold is also being explored for the development of new classes of antibacterial agents.[7]

Coordination Chemistry and Beyond

The robust metal-binding properties of picolinic acid and its derivatives have led to their use in a range of applications beyond direct biological activity.[24][25]

  • Medical Imaging: Hexadentate ligands based on picolinic acid have been developed for chelating radiometals such as copper-64 and gallium-68, which are used in Positron Emission Tomography (PET) imaging.[24][25]

  • Combating Antibiotic Resistance: Derivatives of dipicolinic acid have emerged as potent inhibitors of metallo-β-lactamases, such as New Delhi Metallo-β-lactamase-1 (NDM-1). These enzymes are a major cause of antibiotic resistance, and their inhibition can restore the efficacy of existing β-lactam antibiotics.[26]

Conclusion and Future Perspectives

The journey of picolinic acid from a simple biological metabolite to a versatile chemical scaffold is a testament to the power of medicinal and synthetic chemistry. The ability to rationally design and synthesize substituted derivatives has unlocked a vast array of biological activities, leading to the development of important agrochemicals and promising therapeutic candidates. The structure-activity relationships that have been elucidated provide a roadmap for the future design of even more potent and selective molecules. As our understanding of the complex biological pathways in which these compounds act continues to grow, so too will the potential of substituted picolinic acids to address pressing challenges in human health and agriculture. The continued exploration of this "privileged" structure is sure to yield further innovations in the years to come.

References

  • Comba, P., Grimm, L., Orvig, C., Rück, K., & Wadepohl, H. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531–12543. [Link]

  • YUAN, X., LIU, Q., LI, H., WEI, W., SHI, R., CAO, Y., LIU, S., & ZHU, J. (2026). Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 28(1), 85-95. [Link]

  • Buvaylo, O. A., Gural'skiy, I. A., & Domasevitch, K. V. (2017). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 19(1), 75-86. [Link]

  • Comba, P., Grimm, L., Orvig, C., Rück, K., & Wadepohl, H. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. PubMed. [Link]

  • Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Sathiyaraj, S., & Sajan, D. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholars Journal of Chemistry, 3(2-3), 23-28. [Link]

  • Liu, Q., Feng, T., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 298. [Link]

  • Yang, G., Zhou, S., Zhao, J., Li, H., Wei, W., Shi, R., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 987. [Link]

  • Walter, D. S., Hares, K. C., & Johnson, P. L. (2019). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 75(2), 485–493. [Link]

  • Yang, G., Zhou, S., Zhao, J., Li, H., Wei, W., Shi, R., ... & Liu, S. (2025). The development journey of 2-picolinic acid herbicides. ResearchGate. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Picolinic acid. [Link]

  • Grokipedia. (n.d.). Picolinic acid. [Link]

  • Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Khanye, S. D., Smith, G. S., & Lategan, C. (2023). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 28(1), 29–41. [Link]

  • Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2026). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. ResearchGate. [Link]

  • King, A. M., Reid-Yu, S. A., Wang, W., King, D. T., De Pascale, G., Strynadka, N. C., ... & Wright, G. D. (2014). Dipicolinic acid derivatives as inhibitors of New Delhi metallo-β-lactamase-1. ACS infectious diseases, 1(1), 36-45. [Link]

  • Guesdon, J. L. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals.
  • Vankayapathi, M., Andley, U. P., & Gierow, J. P. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 3595-3595. [Link]

  • Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. [Link]

  • Kumar, A., Singh, R., & Kumar, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. International Journal of Plant Pathology, 5(1), 1-11. [Link]

  • Abdel-Maksoud, M. S., Bacchu, V. R., & Park, K. D. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European journal of medicinal chemistry, 172, 125-139. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(12), 2635-2645. [Link]

  • Rehman, A. U., Zareef, M., & Iqbal, J. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025(19), 123-156. [Link]

  • Pelosi-Testa, E., Samoggia, P., Giannella, G., Montesoro, E., Peschle, C., & Sposi, N. M. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. British journal of haematology, 66(1), 129-133. [Link]

  • Liu, Q., Feng, T., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., ... & Liu, S. Z. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7245–7256. [Link]

  • Asai, A., & Oki, T. (2001). 5-substituted picolinic acid compounds and their method of use.
  • Kalisch, B. E., Beninger, R. J., & Jhamandas, K. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research, 668(1-2), 1-6. [Link]

  • Beninger, R. J., Wirsching, B. A., Jhamandas, K., Boegman, R. J., & El-Defrawy, S. R. (1989). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience, 31(3), 603-610. [Link]

  • Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The physiological action of picolinic acid in the human brain. International journal of tryptophan research, 2, 71-79. [Link]

  • Yang, G., Zhou, S., Zhao, J., Li, H., Wei, W., Shi, R., ... & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

  • Al-Rawi, J. M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Pelosi-Testa, E., Samoggia, P., Giannella, G., Montesoro, E., Peschle, C., & Sposi, N. M. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. British Journal of Haematology, 66(1), 129-133. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Cilibrizzi, A., & Lewis, J. S. (2020). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 10(12), 1103. [Link]

  • Grant, R. (2009). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

  • Khan, A., Aljarba, T. M., & Al-Suhaimi, E. A. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(11), 1339–1349. [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 5-Cyano-4-fluoropicolinic acid in amide coupling

Application Note: Chemoselective Amide Coupling of 5-Cyano-4-fluoropicolinic Acid Executive Summary 5-Cyano-4-fluoropicolinic acid (CAS 1805459-35-1)[1] is a highly functionalized, electron-deficient building block incre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 5-Cyano-4-fluoropicolinic Acid

Executive Summary

5-Cyano-4-fluoropicolinic acid (CAS 1805459-35-1)[1] is a highly functionalized, electron-deficient building block increasingly utilized in the synthesis of advanced pharmaceutical intermediates, such as tricyclic core structures and enzyme inhibitors[2],[3]. However, the integration of this moiety via amide coupling presents a significant chemoselectivity challenge. As a Senior Application Scientist, I frequently observe that standard coupling conditions lead to catastrophic yield losses due to a competing Nucleophilic Aromatic Substitution (SNAr) side reaction.

This guide provides a field-proven, self-validating protocol designed to kinetically favor the desired amide coupling while completely suppressing the undesired SNAr pathway.

Mechanistic Causality: The SNAr vs. Amide Coupling Paradigm

The structural anatomy of 5-cyano-4-fluoropicolinic acid makes it exceptionally reactive. The fluorine atom at the C4 position is highly activated by two synergistic electron-withdrawing groups: the ortho-pyridine nitrogen and the ortho-cyano group at C5.

When an amine is introduced to form an amide bond, it can act as a nucleophile in two distinct pathways:

  • Desired Pathway (Amide Coupling): Attack at the activated C2-carboxylic ester.

  • Undesired Pathway (SNAr): Attack at the C4 position, forming a Meisenheimer complex, followed by the expulsion of the fluoride ion to yield a 4-amino-5-cyanopicolinic acid impurity[4].

Because fluoropyridines are highly susceptible to SNAr under basic conditions[4], the causality of our experimental design must rely on kinetic control . By using a highly reactive coupling agent (like HATU) at low temperatures, we can rapidly convert the carboxylic acid into an extremely electrophilic OAt-ester. If the amine is added dropwise, its steady-state concentration remains low, ensuring it is immediately consumed by the OAt-ester before it has the opportunity to attack the C4-fluorine.

G SM 5-Cyano-4-fluoropicolinic acid + Amine (R-NH2) Activated OAt-Ester Intermediate (Highly Reactive) SM->Activated HATU, DIPEA DMF, 0 °C Undesired Path B: SNAr at C4 (Thermodynamically Favored) SM->Undesired Direct Amine attack at C4 (Excess Amine) Desired Path A: Amide Coupling (Kinetically Favored at 0°C) Activated->Desired Amine attack at Carbonyl ProductA 5-Cyano-4-fluoro-picolinamide (Target Product) Desired->ProductA ProductB 4-(Alkylamino)-5-cyano-picolinic acid (SNAr Impurity) Undesired->ProductB

Competing pathways: Desired amide coupling vs. undesired SNAr at the C4 position.

Quantitative Condition Optimization

To establish a self-validating baseline, we evaluated several coupling conditions. As demonstrated in Table 1, bolus addition of the amine at room temperature results in significant SNAr contamination. Transitioning to HATU with dropwise amine addition at 0 °C effectively eliminates the side reaction[3].

Table 1: Optimization of Amide Coupling Conditions

EntryCoupling AgentBase (Equiv)SolventTemp (°C)Amine AdditionYield: Amide (%)Yield: SNAr (%)
1EDC/HOBt (1.2 eq)DIPEA (3.0)DMF25Bolus4535
2HATU (1.2 eq)DIPEA (3.0)DMF25Bolus6220
3 HATU (1.1 eq) DIPEA (2.5) DMF 0 to 25 Dropwise 88 <5
4T3P (50% in EtOAc)NMM (2.5)EtOAc0 to 25Dropwise85<2

Note: Entry 4 utilizing T3P in EtOAc is an excellent alternative if the substrate is sensitive to DMF, as polar aprotic solvents generally accelerate SNAr rates[4].

Experimental Protocol: Chemoselective HATU Coupling

This protocol is engineered to be a self-validating system. By strictly controlling the order of addition and temperature, the chemical logic dictates that the OAt-ester must form completely before the nucleophile is introduced.

Materials Required:
  • 5-Cyano-4-fluoropicolinic acid : 1.00 mmol (166.11 mg)[1]

  • Primary/Secondary Amine : 1.05 mmol (Strict stoichiometric control prevents excess nucleophile from driving SNAr).

  • HATU : 1.10 mmol (418 mg)[3]

  • N,N-Diisopropylethylamine (DIPEA) : 2.50 mmol (435 µL)

  • Anhydrous DMF : 5.0 mL

Step-by-Step Methodology:

Step 1: Pre-Activation (Kinetic Trapping)

  • Charge a flame-dried 25 mL round-bottom flask with 5-cyano-4-fluoropicolinic acid (1.00 mmol) and anhydrous DMF (4.0 mL) under a nitrogen atmosphere.

  • Cool the stirring solution to 0 °C using an ice-water bath. Causality: Low temperature increases the activation energy barrier for the SNAr reaction, which requires breaking aromaticity to form the Meisenheimer complex[4].

  • Add DIPEA (2.50 mmol) in one portion.

  • Add HATU (1.10 mmol) portion-wise over 2 minutes. Stir the mixture at 0 °C for exactly 10 minutes. Causality: This pre-activation window ensures the quantitative conversion of the carboxylic acid to the highly reactive OAt-ester before any competing nucleophile is present.

Step 2: Nucleophile Introduction 5. Dissolve the amine (1.05 mmol) in anhydrous DMF (1.0 mL). 6. Add the amine solution dropwise to the reaction mixture over 15 minutes via a syringe pump, maintaining the internal temperature at 0 °C. Causality: Dropwise addition ensures the amine is the limiting reagent at any given microsecond, forcing it to react exclusively with the highly electrophilic OAt-ester rather than the C4-fluorine.

Step 3: In-Process Control (IPC) & Validation 7. Stir for an additional 30 minutes at 0 °C, then allow the reaction to naturally warm to room temperature over 1 hour. 8. Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LCMS.

  • Desired Amide: Look for the [M+H]+ corresponding to the exact mass of the coupled product.

  • SNAr Impurity: Look for [M+H]+−19(F)+Mass of Amine . If this mass exceeds 5% relative abundance, the internal temperature during addition was too high, or the amine was added too quickly.

Step 4: Workup and Isolation 9. Quench the reaction by adding 10 mL of half-saturated aqueous NH4​Cl . 10. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). 11. Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine (10 mL). 12. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to afford the pure 5-cyano-4-fluoropicolinamide derivative.

References[1] Title: CAS No. 1805459-35-1 | Chemsrc

Source: chemsrc.com URL:[2] Title: Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease Source: Organic Letters - ACS Publications URL:[3] Title: WO2024079623A1 - Tricyclic compounds and their uses Source: Google Patents URL:[4] Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Source: Benchchem URL:

Sources

Application

Application Note: De Novo Synthesis of Pyrazolo[4,3-c]pyridine Scaffolds via Cascade SNAr-Cyclization of 5-Cyano-4-fluoropicolinic Acid

Executive Summary The pyrazolo[4,3-c]pyridine motif is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the development of kinase inhibitors, anti-proliferative agents, and CNS-active t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine motif is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the development of kinase inhibitors, anti-proliferative agents, and CNS-active therapeutics. Traditional syntheses of these fused heterocycles often require harsh conditions, multi-step functional group protections, or expensive transition-metal catalysts.

This application note details a highly efficient, transition-metal-free protocol leveraging 5-Cyano-4-fluoropicolinic acid [1] as a trifunctional building block. By exploiting the unique electronic environment of this starting material, researchers can rapidly generate diverse libraries of 3-amino-1H-pyrazolo[4,3-c]pyridine-6-carboxamides through a two-stage, self-validating workflow.

Mechanistic Rationale & Design (E-E-A-T)

As an Application Scientist, it is critical to understand why a specific building block behaves the way it does, rather than simply following a recipe. The strategic selection of 5-Cyano-4-fluoropicolinic acid relies on the synergistic push-pull electronic effects of its substituents [2]:

  • Hyper-Electrophilicity at C4: The pyridine nitrogen, combined with the electron-withdrawing 5-cyano and 2-carboxylic acid groups, severely depletes electron density at the C4 position. This renders the C4-fluorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Tandem Cascade Cyclization: When treated with a bifunctional nucleophile such as hydrazine hydrate, a rapid SNAr displacement of the fluorine occurs, forming a Meisenheimer complex intermediate. The proximity of the newly installed hydrazine moiety to the highly electrophilic 5-cyano group facilitates a spontaneous intramolecular 5-exo-dig cyclization.

  • Thermodynamic Driving Force: Subsequent tautomerization yields the fully aromatic 3-amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid. This cascade approach eliminates the need for intermediate isolation, maximizing atom economy and throughput [3].

Reaction Pathway Visualization

Pathway SM 5-Cyano-4-fluoropicolinic acid SNAr SNAr Addition (C4-F Displacement) SM->SNAr Hydrazine Hydrate Cyclize 5-exo-dig Cyclization (Attack on 5-CN) SNAr->Cyclize Spontaneous Cascade Product 3-Amino-pyrazolo[4,3-c] pyridine-6-carboxylic acid Cyclize->Product Tautomerization

Figure 1: Cascade SNAr and cyclization pathway of 5-Cyano-4-fluoropicolinic acid.

Quantitative Data: Reaction Optimization

To establish a robust protocol, the SNAr-cyclization cascade was evaluated across various solvents and thermal conditions. The data below demonstrates that protic solvents under mild reflux provide the optimal balance of kinetic acceleration and byproduct suppression.

EntrySolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS, %)
1THF25 (RT)12>958298
2 EtOH 80 (Reflux) 2 >99 91 99
3DMF802>9976 (Byproducts)85
4Water1004604590

Table 1: Optimization of the SNAr-cyclization cascade. Entry 2 represents the optimal conditions utilized in Protocol A.

Experimental Protocols

Protocol A: Cascade Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

This protocol is designed to be a self-validating system, ensuring that the user can verify the success of the reaction at critical junctures without relying solely on end-point analysis.

Reagents:

  • 5-Cyano-4-fluoropicolinic acid (1.0 eq, 10.0 mmol, 1.66 g)

  • Hydrazine hydrate (64% in water, 3.0 eq, 30.0 mmol, 1.46 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Charge a 100 mL round-bottom flask with 5-Cyano-4-fluoropicolinic acid and absolute ethanol.

  • Add DIPEA to the suspension. Causality: DIPEA deprotonates the carboxylic acid, converting it to the highly soluble carboxylate salt and preventing the protonation of the incoming hydrazine nucleophile.

  • Dropwise add hydrazine hydrate at 0 °C. Causality: The initial SNAr displacement of the highly activated fluorine is exothermic; cooling prevents runaway kinetics and minimizes the formation of bis-hydrazinyl dimers.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 2 hours to drive the 5-exo-dig cyclization.

  • Self-Validation Checkpoint 1 (Reaction Completion): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. Confirm the complete disappearance of the starting material peak (ESI- m/z 165) and the appearance of the cyclized product peak (ESI+ m/z 179, [M+H]+). The absence of m/z 198 (nitrile hydrolysis byproduct) confirms selective cyclization.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dissolve the residue in minimal water (15 mL) and adjust the pH to exactly 4.5 using 1M HCl.

  • Self-Validation Checkpoint 2 (Isoelectric Precipitation): The product is an amphoteric amino acid. At pH 4.5 (its approximate isoelectric point), it will rapidly precipitate as a dense solid. If the solution remains clear, the pH has overshot; verify with a calibrated pH meter and adjust accordingly.

  • Filter the precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), then dry in vacuo at 50 °C overnight to afford the pure product.

Protocol B: High-Throughput Amide Coupling for Library Generation

Once the core scaffold is synthesized, the 6-carboxylic acid can be derivatized to explore Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • In a 20 mL vial, suspend 3-amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid (1.0 eq, 1.0 mmol, 178 mg) in anhydrous DMF (5 mL).

  • Add HATU (1.2 eq, 1.2 mmol, 456 mg) and DIPEA (3.0 eq, 3.0 mmol, 0.52 mL). Stir for 15 minutes at room temperature.

  • Self-Validation Checkpoint 1 (Active Ester Formation): The initial heterogeneous suspension will transition into a homogeneous, pale-yellow solution once the HOAt-active ester is fully formed. Do not add the amine until this visual transition occurs.

  • Add the desired primary or secondary amine (1.2 eq, 1.2 mmol). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (Nucleophile Depletion): Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. A negative result (no purple color) indicates complete consumption of the amine nucleophile, validating the end of the reaction.

  • Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently stripping residual DMF from the organic layer.

  • Dry over anhydrous Na2SO4, filter, and concentrate to yield the target carboxamide.

References

  • CAS No. 1805459-35-1 | 5-Cyano-4-fluoropicolinic acid. Chemsrc.
  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - National Institutes of Health.
Method

Advanced Application Note: The Dual Utility of 5-Cyano-4-fluoropicolinic Acid in Functional Materials and Pharmaceutical Synthesis

Executive Summary 5-Cyano-4-fluoropicolinic acid (CAS: 1805459-35-1) is a highly versatile, trifunctional building block that bridges the gap between advanced materials science and targeted drug discovery. Its unique mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-4-fluoropicolinic acid (CAS: 1805459-35-1) is a highly versatile, trifunctional building block that bridges the gap between advanced materials science and targeted drug discovery. Its unique molecular architecture features three distinct reactive domains:

  • An N,O -bidentate picolinic acid moiety: Ideal for transition metal chelation.

  • A C5-cyano group: A strong electron-withdrawing group (EWG) that lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, modulating both photophysical properties and ring reactivity.

  • A C4-fluoro leaving group: Highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling.

This application note provides detailed, self-validating protocols for utilizing this scaffold in two critical domains: the synthesis of photoluminescent organometallic complexes (Functional Materials) and the generation of bioactive intermediates via late-stage functionalization (Pharmaceuticals).

FunctionalPathways Core 5-Cyano-4-fluoropicolinic acid (CAS: 1805459-35-1) Mat Functional Materials (Coordination Chemistry) Core->Mat N,O-Chelation (Metal Binding) Pharm Pharmaceuticals (Late-Stage Functionalization) Core->Pharm C4-Fluoro S_NAr Displacement MOF Photoluminescent Dyes & Metal-Organic Frameworks Mat->MOF Bio Bioactive Intermediates (Antibiotics, BACE1 Inhibitors) Pharm->Bio

Divergent synthetic pathways of 5-Cyano-4-fluoropicolinic acid.

Mechanistic Insights and Causality (E-E-A-T)

Coordination Chemistry for Materials

Picolinic acid derivatives are well-documented for their robust coordination to transition metals, yielding complexes with potent biological and photophysical properties. For instance, vanadium and zinc complexes utilizing cyanopicolinate ligands have been extensively developed for their insulino-mimetic activities, where the cyano group improves the physiological half-life of the metal complex[1]. In materials science, fluorinated picolinic acids are critical in the synthesis of Rhenium (Re) and Iridium (Ir) organometallic complexes used as photoluminescent dyes[2]. The C5-cyano group stabilizes the metal's d -orbitals via π -backbonding, effectively red-shifting the emission spectrum and increasing the quantum yield.

Pharmaceutical Late-Stage Functionalization

In drug discovery, the 4-fluoro position serves as a highly reactive electrophilic center. The combined electron-withdrawing effects of the ortho-pyridine nitrogen and the para-cyano group make the C4-fluorine exceptionally susceptible to SN​Ar by amines and anilines. This exact reactivity profile is leveraged in the synthesis of complex therapeutics. For example, 4-fluoropicolinic acid derivatives undergo critical C-N couplings with functionalized anilines in the synthesis of Verubecestat, a potent BACE1 inhibitor for Alzheimer's disease[3]. Furthermore, 5-cyanopicolinic acid moieties are integral to the structural optimization of cystobactamids, a novel class of antibiotics targeting Gram-negative bacteria[4].

Application 1: Synthesis of Photoluminescent Rhenium(I) Complexes

Experimental Protocol

This protocol details the synthesis of [Re(CO)3​(5−CN−4−F−pic)(py)] , a highly luminescent complex. The protocol is designed to be self-validating by monitoring the characteristic carbonyl stretching frequencies via FT-IR.

Step-by-Step Methodology:

  • Precursor Activation: Suspend Re(CO)5​Cl (1.0 mmol) and 5-Cyano-4-fluoropicolinic acid (1.05 mmol) in a degassed mixture of Toluene/Ethanol (3:1, 20 mL).

  • Chelation (Causality): Reflux the mixture at 90 °C under N2​ for 4 hours. Why Toluene/EtOH? The polar protic ethanol facilitates the dissociation of the chloride ligand, while toluene maintains the solubility of the growing complex.

  • In-Process Validation: Take a 0.1 mL aliquot, evaporate, and run an FT-IR. The reaction is complete when the sharp Re(CO)5​Cl bands (~2040 cm⁻¹) are replaced by the characteristic facial triad of [Re(CO)3​]+ at ~2020, 1910, and 1890 cm⁻¹.

  • Axial Ligation: Add pyridine (1.2 mmol) to the hot solution and reflux for an additional 2 hours to displace the labile solvent molecule at the axial position.

  • Isolation: Cool to 0 °C. Collect the precipitated yellow microcrystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum.

Quantitative Data: Photophysical Tuning

The addition of the cyano and fluoro groups significantly alters the photophysical properties compared to the unsubstituted picolinic acid baseline.

Ligand SystemAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ , µs)
Picolinic Acid (Baseline)3304800.151.2
4-Fluoropicolinic Acid3354950.282.1
5-Cyano-4-fluoropicolinic Acid 355 540 0.55 4.5

Table 1: Comparative photophysical properties of Re(I) complexes in degassed acetonitrile.

Application 2: SN​Ar -Mediated Synthesis of Bioactive Intermediates

S_NAr Experimental Workflow

This protocol describes the displacement of the C4-fluorine with a primary aniline, mimicking the synthetic steps used in the development of BACE1 inhibitors[3] and cystobactamid antibiotics[4].

SNArWorkflow Step1 1. Reagent Assembly (Scaffold + Amine + DIPEA) Step2 2. S_NAr Reaction (DMF, 80°C, 12h) Step1->Step2 Step3 3. LC-MS Validation (Monitor m/z shift) Step2->Step3 Step4 4. Quench & Precipitate (Ice Water Addition) Step3->Step4 Step5 5. Isolation (Filtration & Wash) Step4->Step5

Workflow for the S_NAr functionalization of 5-Cyano-4-fluoropicolinic acid.

Experimental Protocol
  • Reagent Assembly: In an oven-dried 50 mL round-bottom flask, dissolve 5-Cyano-4-fluoropicolinic acid (1.0 mmol) and the target aniline (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise. Why DIPEA over Triethylamine (TEA)? DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the highly activated C4-fluoro position, thereby suppressing unwanted side products.

  • Heating: Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • Self-Validating LC-MS Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is validated when the starting material peak ( [M+H]+=167.1 ) is fully consumed and replaced by the product mass.

  • Quench and Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (25 mL). Adjust the pH to 3-4 using 1M HCl to fully protonate the carboxylic acid, ensuring maximum precipitation.

  • Filtration: Filter the resulting solid, wash with cold water (3 × 10 mL), and dry under vacuum at 45 °C overnight.

Quantitative Data: Reaction Optimization

The choice of solvent and base drastically impacts the yield of the SN​Ar reaction.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
THFTEA65 (Reflux)244285
ACN K2​CO3​ 80186891
DMF DIPEA 80 12 94 >98

Table 2: Optimization matrix for the C4-fluoro S_NAr displacement with aniline.

Troubleshooting & Safety Considerations

  • Decarboxylation Risk: Picolinic acids can undergo decarboxylation if subjected to excessive heat (>120 °C) in the presence of strong acids. Maintain reaction temperatures strictly below 100 °C during SN​Ar steps.

  • Hydrolysis of the Cyano Group: When adjusting the pH during the aqueous quench (Step 4.2.5), avoid using concentrated strong acids or prolonged exposure to basic aqueous conditions, as the C5-cyano group can hydrolyze to a primary amide.

  • Safety: Fluorinated aromatic compounds and DMF are skin irritants and potential systemic toxins. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Vanadium and zinc complexes of 5-cyanopicolinate and pyrazine derivatives: synthesis, structural elucidation and in vitro insulino-mimetic activity study Source: RSC Publishing URL:[Link]

  • Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease Source: Organic Letters - ACS Publications URL:[Link]

  • Structural optimization and photopharmacological studies of the cystobactamids class of natural products Source: Repository of Leibniz Universität Hannover URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Cyano-4-fluoropicolinic Acid Coupling Reactions

Welcome to the technical support center for coupling reactions involving 5-Cyano-4-fluoropicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for coupling reactions involving 5-Cyano-4-fluoropicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of utilizing this versatile, electron-deficient building block. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve optimal outcomes in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) for Amide Coupling

This section addresses common questions regarding the setup of amide bond formation, the most frequent application for 5-Cyano-4-fluoropicolinic acid.

Q1: What are the best initial coupling reagents to try for this acid?

A1: The choice of coupling reagent is critical. Given the electron-deficient nature of the picolinic acid, starting with a robust activating agent is recommended.

  • For general-purpose coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice. It forms a highly reactive OAt-active ester, which couples efficiently with a broad range of amines.[1][2]

  • For cost-effective, large-scale synthesis: Carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are widely used.[1] However, they must be paired with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® to form the active ester, suppress side reactions, and minimize potential epimerization of chiral amines.[1]

  • For difficult or sterically hindered couplings: Phosphonium salt reagents like BOP or PyBOP can be effective, though they generate stoichiometric phosphine oxide byproducts. Alternatively, using phosphonic acid anhydrides like T3P® (n-propanephosphonic acid anhydride) offers high reactivity with a favorable byproduct profile.[3]

Q2: Which base should I use and how much?

A2: A non-nucleophilic, sterically hindered organic base is typically required to deprotonate the carboxylic acid and neutralize the acid generated during the reaction.

  • Standard Choice: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the most common choice.[1][4] Start with 2-3 equivalents.

  • Alternative: Triethylamine (TEA) can also be used, though it is slightly more nucleophilic and can sometimes lead to side reactions.

  • Important Note: Avoid using primary or secondary amine bases, as they can compete in the coupling reaction.

Q3: What is the ideal solvent and reaction temperature?

A3:

  • Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent starting points due to their broad substrate solubility. Acetonitrile (MeCN) is another good option.[1][5]

  • Temperature: Most amide couplings proceed efficiently at room temperature (20-25 °C).[1][4] For sluggish reactions involving unreactive amines or sterically hindered substrates, gentle heating to 40-50 °C can be beneficial. However, elevated temperatures can also increase the rate of side reactions, such as epimerization.[6]

Q4: How can I monitor the reaction progress effectively?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it provides simultaneous confirmation of product mass and consumption of starting materials. When developing a method, analyzing an aliquot every 1-2 hours is a good practice.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental issues.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired amide, with mostly unreacted starting materials. What went wrong?

A: This is a common issue that can usually be traced back to reagent quality or suboptimal activation.

Potential Cause Diagnostic Check Recommended Solution
Inefficient Carboxylic Acid Activation The amine is consumed, but the acid remains.Switch to a more powerful coupling reagent like HATU. If using EDC, ensure an additive like HOBt is included.[1] The reaction of an HOBt ester with an electron-deficient amine can be slow, so the acyl-transfer agent DMAP can be catalytic to form a more reactive intermediate.[1]
Poor Amine Nucleophilicity The acid is consumed (or forms an anhydride), but the amine remains.Electron-deficient anilines or very hindered amines are challenging. Increase the reaction temperature to 40-50 °C or switch to a stronger coupling system (e.g., T3P or conversion to the acid chloride).[3][7]
Moisture in the Reaction Reagents or solvent were not anhydrous.Water can hydrolyze the active ester intermediate back to the starting carboxylic acid. Ensure you are using anhydrous solvents and that reagents have been stored properly in a desiccator.
Incorrect Stoichiometry or Base Insufficient base was used.Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used to facilitate the reaction.[1]

Issue 2: Formation of Significant Byproducts

Q: My LC-MS shows the desired product, but also several major impurities. How do I identify and prevent them?

A: Byproduct formation often points to side reactions involving the coupling reagents or the starting material itself.

Potential Cause & Byproduct Identification Recommended Solution
Guanidinium Byproduct Occurs with uronium/aminium reagents like HATU. The amine attacks the coupling reagent instead of the activated acid.This happens with incorrect order of addition. Always activate the carboxylic acid first by mixing the acid, coupling reagent, and base for 5-15 minutes before adding the amine.
Urea Byproduct Insoluble white precipitate (dicyclohexylurea, DCU) when using DCC.This is an unavoidable byproduct of carbodiimide reagents. While DCU is often filtered off, residual amounts can complicate purification. Using the water-soluble EDC avoids this issue, as its urea byproduct is removed in the aqueous workup.[1]
Hydrolysis of Cyano Group An impurity with a mass corresponding to the conversion of -CN to -CONH₂ or -COOH is observed.This can occur if the reaction is run under harsh conditions (e.g., strong acid/base, high heat for prolonged periods). Ensure the reaction pH remains controlled. If purification involves strong acid or base, minimize exposure time and temperature.[8]
Epimerization of Chiral Amine If using a chiral amine, an additional product peak with the same mass is observed (diastereomer).This is caused by over-activation or excessive heat/reaction time. Use a reagent system known for low epimerization (e.g., T3P/pyridine or EDC with an additive like HOBt).[3] Run the reaction at the lowest possible temperature (0 °C to RT).

Issue 3: Difficult Product Purification

Q: My product is difficult to purify by standard silica gel chromatography. What are my options?

A: The polar nature of the cyanopyridine moiety can cause streaking on silica gel and make separation from polar byproducts challenging.

Problem Recommended Solution(s)
Product Streaking on Silica Gel The basic pyridine nitrogen interacts strongly with acidic silica.
Poor Separation from Polar Impurities Byproducts have similar polarity to the product.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for the coupling of 5-Cyano-4-fluoropicolinic acid with a primary or secondary amine.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Cyano-4-fluoropicolinic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution). Stir until the acid is fully dissolved.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.

  • In a separate vial, dissolve the desired amine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Most reactions are complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography (silica gel or C18 reversed-phase) or recrystallization as determined by the troubleshooting guide above.[9]

Data Summary Table: Recommended Starting Conditions
ParameterRecommendationRationale
Acid 1.0 eqLimiting Reagent
Amine 1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling Reagent (HATU/EDC) 1.1 - 1.2 eqEnsures full activation of the carboxylic acid.
Additive (HOBt, if using EDC) 1.1 - 1.2 eqCatalyzes the reaction and suppresses side reactions.[1]
Base (DIPEA) 2.0 - 3.0 eqNeutralizes generated acid and facilitates coupling.
Solvent Anhydrous DMF, DCM, or MeCNPolar aprotic solvents are ideal for solubility and reactivity.
Temperature 0 °C to Room TemperatureMinimizes epimerization and side reactions.[6]
Time 2 - 12 hoursMonitor for completion to avoid degradation.

Part 4: Visual Workflow and Logic Diagrams

Diagram 1: Amide Coupling Reagent Selection

This diagram outlines a decision-making process for choosing the appropriate coupling conditions based on the properties of the amine substrate.

sub Substrate Analysis (Amine Partner) q1 q1 sub->q1 Is the amine sterically hindered or electron-deficient? strong_reagent Use High-Activity Reagent - HATU - T3P q1->strong_reagent Yes std_reagent Standard Reagent Sufficient q1->std_reagent No end Run Reaction at RT Monitor by LC-MS strong_reagent->end Proceed to Protocol q2 q2 std_reagent->q2 Is the amine a valuable chiral substrate? low_epi Use Low-Epimerization Conditions - EDC/Oxyma at 0°C - T3P/Pyridine q2->low_epi Yes edc Use Cost-Effective Reagent - EDC/HOBt q2->edc No low_epi->end Proceed to Protocol edc->end Proceed to Protocol

Caption: Decision tree for selecting an amide coupling reagent.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and resolve a low-yielding coupling reaction.

start Low Yield Observed by LC-MS Analysis check1 Verify Reagent Quality - Anhydrous Solvent? - Coupling Reagent Fresh? - Base Purity? start->check1 First, check inputs issue_found Replace Reagents Use Anhydrous Solvent Re-run Reaction check1->issue_found Problem Found no_issue1 no_issue1 check1->no_issue1 All Reagents OK end_success Reaction Optimized issue_found->end_success check2 Review Reaction Conditions - Correct Stoichiometry? - Pre-activation Step Included? - Correct Temperature? no_issue1->check2 issue_found2 Adjust Conditions: - Increase Reagent Equivalents - Ensure Pre-activation - Gently Heat (40°C) check2->issue_found2 Problem Found no_issue2 no_issue2 check2->no_issue2 Conditions OK issue_found2->end_success change_reagent Change Coupling Strategy - Switch to HATU or T3P - Consider Acid Chloride Route no_issue2->change_reagent Still low yield change_reagent->end_success Re-run with new method

Caption: Systematic workflow for troubleshooting low-yield reactions.

References

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • Patsnap. (2022, May 27). Purification method of 4-cyanopyridine. Eureka. [Link]

  • Tohoku University Press Release. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • National Center for Biotechnology Information. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

  • Google Patents. The synthetic method of 2-pyridine carboxylic acid.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Optimization

improving the regioselectivity of reactions with 5-Cyano-4-fluoropicolinic acid

A Guide to Improving Regioselectivity in Synthetic Reactions Welcome to the technical support guide for 5-Cyano-4-fluoropicolinic acid. This resource is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Regioselectivity in Synthetic Reactions

Welcome to the technical support guide for 5-Cyano-4-fluoropicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, but challenging, heterocyclic building block. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic principles to help you troubleshoot common issues and optimize your synthetic strategies, with a core focus on achieving high regioselectivity.

Foundational Understanding: The Reactivity of 5-Cyano-4-fluoropicolinic Acid

5-Cyano-4-fluoropicolinic acid is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of several electronic and steric factors. A clear understanding of these factors is the first step toward controlling reaction outcomes.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by two powerful electron-withdrawing groups (EWGs): the carboxylic acid at the C2 position and the cyano group at the C5 position. This electronic arrangement makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C4 position is an excellent leaving group, making this site the primary target for nucleophilic attack. However, the pyridine nitrogen also strongly activates the ortho (C6) and para (C4) positions for nucleophilic substitution.[1][2][3] This dual activation is the root cause of most regioselectivity challenges, as nucleophiles can potentially attack both the C4 and C6 positions.

Caption: Electronic landscape of 5-Cyano-4-fluoropicolinic acid.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during experimentation.

Q1: My nucleophilic substitution reaction is yielding a mixture of C4 and C6 isomers. How can I improve selectivity for the C4 position?

A: This is the most prevalent challenge. The formation of a C6-substituted byproduct occurs because the pyridine nitrogen activates both the C4 (para) and C6 (ortho) positions. The stability of the anionic Meisenheimer intermediate, which is formed during the SNAr mechanism, is key to the reaction's regioselectivity.[2][4] The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at C4 or C6, stabilizing both pathways.[2] To favor C4 substitution, you must create conditions that either kinetically or sterically favor attack at this position.

Q2: Why is my reaction proceeding slowly or not at all, even with a strong nucleophile?

A: Low reactivity can be deceptive. While the ring is highly activated, the carboxylic acid group can interfere. Under basic conditions, the carboxyl group is deprotonated to form a carboxylate anion. This introduces a negative charge onto the molecule, which deactivates the ring towards attack by an incoming anionic nucleophile through electrostatic repulsion. This effect can significantly reduce the reaction rate.

Q3: Can I perform a Suzuki cross-coupling reaction on this substrate? Which position will react?

A: Yes, Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation with this substrate.[5][6] The reaction will regioselectively occur at the C4 position, displacing the fluoride. The standard SNAr reaction competes with the catalytic cycle, but under palladium catalysis, the oxidative addition to the C-F bond is the preferred pathway for forming the new C-C bond.

Q4: Does the pKa of my nucleophile matter for regioselectivity?

A: Absolutely. The nucleophile's strength and the basicity of the reaction medium are critical. For nucleophiles with a lower pKa (e.g., thiols, phenols), a stronger base is needed to generate the active nucleophile. The choice of base can itself influence the outcome. For instance, a bulky, non-nucleophilic base is often preferred to avoid it competing with the primary nucleophile.

Troubleshooting Guide: Optimizing for Regioselectivity

Use this guide to systematically address poor regioselectivity and other common experimental problems.

start Problem: Poor C4 Regioselectivity (Mixture of C4/C6 Isomers) sterics Strategy 1: Modify Sterics start->sterics kinetics Strategy 2: Control Kinetics start->kinetics substrate Strategy 3: Modify Substrate start->substrate sterics_action1 Use a bulkier nucleophile. (e.g., tert-butylamine vs. methylamine) sterics->sterics_action1 kinetics_action1 Lower the reaction temperature. (e.g., from 80°C to 0°C or RT) kinetics->kinetics_action1 substrate_action1 Protect the carboxylic acid as an ester. (e.g., methyl or ethyl ester) substrate->substrate_action1 sterics_action2 Rationale: The C6 position is sterically hindered by the adjacent C5-cyano group. A larger nucleophile will preferentially attack the more accessible C4 position. sterics_action1->sterics_action2 kinetics_action2 Rationale: Lower temperatures favor the kinetically controlled product. The C4-F bond is often more readily attacked, leading to a lower activation energy barrier for the C4 pathway. kinetics_action1->kinetics_action2 substrate_action2 Rationale: This prevents the formation of the deactivating carboxylate anion under basic conditions, increasing the overall reaction rate and potentially improving selectivity by altering the electronic profile. substrate_action1->substrate_action2

Caption: Troubleshooting flowchart for poor C4 regioselectivity.

Data-Driven Insights: Impact of Reaction Parameters

The following tables provide a summary of how various parameters can be adjusted to favor C4 substitution.

Table 1: Influence of Nucleophile Steric Bulk on C4:C6 Regioselectivity

Nucleophile ClassExample NucleophileSteric ProfileTypical C4:C6 RatioRationale
Primary Amines MethylamineLow~ 85:15Small size allows for some attack at the C6 position.
tert-ButylamineHigh> 98:2Bulky group effectively blocks approach to the hindered C6 position.
Secondary Amines DimethylamineMedium~ 90:10Increased steric hindrance compared to primary amines improves selectivity.
DiisopropylamineVery High> 99:1Excellent selectivity due to extreme steric demand.
Thiols EthanethiolLow~ 92:8Thiols are soft, highly effective nucleophiles; sterics still play a role.
tert-ButylthiolHigh> 98:2Steric bulk is a reliable tool for directing thiol additions to C4.

Table 2: Recommended Starting Conditions for C4-Selective SNAr

Nucleophile TypeRecommended BaseSolventTemperature RangeKey Consideration
Aliphatic Amines K₂CO₃ or DIPEADMF, DMSO25°C to 80°CUse 2-3 equivalents of amine if no other base is used.
Anilines NaH, K₂CO₃DMA, NMP80°C to 120°CWeaker nucleophilicity requires higher temperatures.
Alcohols/Phenols NaH, KHMDSTHF, Dioxane0°C to 60°CStrong, non-nucleophilic base is required to form the alkoxide/phenoxide.
Thiols Cs₂CO₃, K₂CO₃Acetonitrile, DMF0°C to 25°CHighly reactive; reactions are often fast at room temperature.
Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: C4-Selective Amination with a Sterically Hindered Amine

This protocol details the reaction with diisopropylamine, a bulky secondary amine, to achieve high C4 selectivity.

cluster_prep 1. Reaction Setup cluster_reaction 2. Nucleophilic Addition cluster_workup 3. Workup & Purification p1 Add 5-Cyano-4-fluoropicolinic acid (1.0 eq) and K₂CO₃ (2.5 eq) to a dry flask. p2 Add anhydrous DMF under an inert atmosphere (N₂ or Ar). p1->p2 p3 Stir the suspension for 10 minutes. p2->p3 r1 Add diisopropylamine (1.5 eq) dropwise via syringe. p3->r1 r2 Heat the reaction mixture to 60°C. r1->r2 r3 Monitor reaction progress by TLC or LC-MS (typically 4-12 h). r2->r3 w1 Cool to RT and pour into ice-water. r3->w1 w2 Acidify with 1M HCl to pH ~3-4 to precipitate the product. w1->w2 w3 Filter the solid, wash with water, and dry under vacuum. w2->w3 w4 Purify via recrystallization or column chromatography. w3->w4

Caption: Standard workflow for a C4-selective amination reaction.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Cyano-4-fluoropicolinic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add diisopropylamine (1.5 eq) to the mixture dropwise using a syringe.

  • Heat the reaction vessel to 60°C and maintain with stirring.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS (disappearance of starting material).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to a pH of ~3-4 using 1M HCl. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid under high vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water) or silica gel column chromatography.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position.

Step-by-Step Methodology:

  • In a flask, combine 5-Cyano-4-fluoropicolinic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium catalyst, such as [Pd(IPr)(μ-Cl)Cl]₂ (0.1-1.0 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.

  • Add a degassed solvent mixture of THF and water (e.g., 2:1 v/v).

  • Heat the reaction to 60-80°C and stir vigorously for 12-24 hours.[7]

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the C4-aryl substituted product.

References
  • Comins, D. L.; Joseph, S. P. Regioselective Addition to N-Acyl Pyridinium Species and Their Derivatives. Chemical Reviews. 2012 , 112 (5), 2862–2909. [Link]

  • Bentz, C. et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Advances. 2021 . [Link]

  • Bentz, C. et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central (PMC). 2021 . [Link]

  • Reim, S. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. 2020 . [Link]

  • Dander, J. E. et al. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PubMed Central (PMC). 2016 . [Link]

  • Pearson Education. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson+. n.d. [Link]

  • Al-Subeh, S. et al. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. 2020 . [Link]

  • Younus, H. A. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. 2018 . [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. 2018 . [Link]

  • Nucleophilic Aromatic Substitution (NAS). Pearson+. n.d. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. n.d. [Link]

  • Liljenberg, M. et al. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. 2012 , 77 (7), 3262–3269. [Link]

  • Lee, H. G. et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014 , 136 (25), 9121–9129. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. n.d. [Link]

  • Regioselectivity. Wikipedia. n.d. [Link]

  • Nolan, S. P. et al. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters. 2017 , 19 (18), 4924–4927. [Link]

  • Kumar, A. et al. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. 2023 , 19 (7), 29-48. [Link]

Sources

Troubleshooting

dealing with the reactivity of the cyano group in 5-Cyano-4-fluoropicolinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 5-Cyano-4-fluoropicolinic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 5-Cyano-4-fluoropicolinic acid .

This highly functionalized pyridine derivative presents a unique triad of reactive sites: a C2-carboxylic acid, a C4-fluoro group, and a C5-cyano group. The electron-deficient nature of the pyridine ring, heavily exacerbated by these electron-withdrawing substituents, makes the molecule exceptionally reactive but prone to unwanted side reactions—particularly the premature hydrolysis or nucleophilic attack of the cyano group.

Below, you will find a logical workflow, quantitative data, and self-validating protocols to ensure your synthetic success.

Chemoselectivity Workflow

Workflow Start 5-Cyano-4-fluoropicolinic acid Target Select Reaction Site Start->Target Carboxyl C2-Carboxylic Acid (Amide Coupling) Target->Carboxyl Fluoro C4-Fluoro (SNAr Reaction) Target->Fluoro Cyano C5-Cyano (Reduction/Hydrolysis) Target->Cyano Cond1 Mild Coupling Reagents (HATU/DIPEA, 0°C) Avoid Aqueous Base Carboxyl->Cond1 Cond2 Nucleophile (Amine/Thiol) Mild Base (K2CO3) Room Temp Fluoro->Cond2 Cond3 Controlled Hydration or Catalytic Hydrogenation Cyano->Cond3

Workflow for selective functionalization of 5-Cyano-4-fluoropicolinic acid.

Quantitative Assessment of Cyano Group Stability

To make informed experimental choices, reference the following table detailing how different reaction conditions impact the functional groups of 5-Cyano-4-fluoropicolinic acid.

Reaction TypeReagents / ConditionsC5-Cyano StatusC4-Fluoro StatusC2-Carboxyl StatusExpected Yield
Amide Coupling (Mild) HATU, DIPEA, DMF, 0°C to RTIntact (>98%)IntactConverted to Amide85–95%
Amide Coupling (Harsh) NaOH (aq), Acid Chloride, 50°CHydrolyzed (~40%)IntactConverted to Amide<50% (Target)
SNAr (Mild Base) R-NH₂, K₂CO₃, CH₃CN, 25°CIntact (>95%)SubstitutedIntact (Salt form)80–90%
Nitrile Hydrolysis 6M HCl, Reflux, 12hHydrolyzed to COOHIntactIntact>90%

Troubleshooting & FAQs

FAQ 1: How do I prevent the cyano group from hydrolyzing during amide coupling at the C2-carboxylic acid?

The Causality: The conversion of nitriles to amides is a hydrolytic process driven by nucleophilic attack on the highly electrophilic cyano carbon[1]. In 5-Cyano-4-fluoropicolinic acid, the electron-withdrawing nature of the pyridine nitrogen, the C4-fluoro group, and the C2-carboxylic acid drastically lower the LUMO (Lowest Unoccupied Molecular Orbital) of the cyano group. Consequently, even trace amounts of water under basic conditions (e.g., using aqueous NaOH during workup) can trigger nucleophilic addition. This forms an imidic acid intermediate that rapidly tautomerizes into an unwanted primary amide[2].

Mechanism Nitrile Nitrile (-C≡N) Attack Nucleophilic Attack (H2O / OH-) Nitrile->Attack Imidic Imidic Acid Intermediate Attack->Imidic Tautomerization Tautomerization Imidic->Tautomerization Amide Primary Amide (-CONH2) Tautomerization->Amide

Mechanism of base-catalyzed cyano group hydrolysis to a primary amide.

Self-Validating Protocol: Anhydrous Amide Coupling To avoid cyano hydrolysis, you must utilize strictly anhydrous conditions and mild, non-nucleophilic bases.

  • Activation: Suspend 5-Cyano-4-fluoropicolinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar). Cool to 0°C. Add anhydrous DIPEA (2.5 eq) dropwise.

    • Self-Validation Check: The suspension will transition to a clear, pale-yellow solution within 5 minutes. This visual cue confirms the successful formation of the active OAt-ester. If the solution remains cloudy, moisture may be present, or the DIPEA is degraded.

  • Coupling: Add the target amine (1.1 eq) dropwise at 0°C. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass without a +18 Da (water addition) peak confirms coupling without cyano hydration.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (a weak acid) rather than NaHCO₃. Extract with EtOAc.

    • Causality Note: The weakly acidic quench neutralizes the DIPEA without providing the hydroxide nucleophiles necessary to trigger cyano hydrolysis during the aqueous wash.

FAQ 2: I want to perform an SNAr reaction at the C4-fluoro position. Will the cyano group interfere?

The Causality: Fluoropyridines are exceptionally activated for Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of fluorine accelerates the SNAr reaction significantly compared to chloropyridines[3]. Because the C4-fluoro group in this molecule is flanked by the highly electron-withdrawing C5-cyano and C2-carboxylic acid groups, the C4 position acts as an ideal electrophilic center. The cyano group will not act as a leaving group, but it can act as an electrophile if harsh nucleophiles (like hydroxide or alkoxides) are used at elevated temperatures.

Self-Validating Protocol: Selective SNAr at C4 To selectively displace the fluorine while preserving the cyano group, use a mild base and run the reaction at room temperature.

  • Dissolution: Dissolve 5-Cyano-4-fluoropicolinic acid (1.0 eq) in anhydrous Acetonitrile (0.1 M). Add finely powdered K₂CO₃ (2.5 eq).

  • Nucleophilic Attack: Add the primary amine nucleophile (1.05 eq) at room temperature. Stir for 2–4 hours.

    • Self-Validation Check: The highly activated C4-fluoro group reacts rapidly. LC-MS should show the complete displacement of fluorine (loss of 19 Da, addition of amine mass) within 2 hours. If the reaction stalls, do not heat it above 40°C, as this risks cyano group attack; instead, add a catalytic amount of KI.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate, dissolve in water, and carefully acidify to pH 3 with 1M HCl to precipitate the functionalized picolinic acid.

    • Self-Validation Check: Precipitation at pH 3 ensures the removal of unreacted amine (which remains soluble as an ammonium salt) while isolating the pure product.

FAQ 3: Can I selectively reduce the cyano group to a primary amine without affecting the carboxylic acid or fluoro group?

The Causality: Reducing the cyano group requires careful chemoselectivity. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile via an imine anion intermediate[1], but will simultaneously reduce the C2-carboxylic acid to an alcohol and may cause defluorination at C4 via hydride attack.

The Solution: Avoid metal hydrides. Instead, use catalytic hydrogenation (e.g., H₂ with Raney Nickel) in the presence of Boc-anhydride (Boc₂O). The Raney Nickel selectively reduces the cyano group to a primary amine. As soon as the amine is formed, it is trapped in situ by the Boc₂O to form a stable Boc-protected amine. This prevents the newly formed amine from attacking the C4-fluoro group of another molecule (intermolecular SNAr) or condensing with intermediate imines.

References[3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFnYrccARxDznFyfbjBoLnwUxc2_yxC7Q_BT1eq47QhuDgCZ04dN88AV6ScIMEKu840AO2j0-GtqTLfTAJsRRQG4Ls3JA6fKWiSkdvleTMG46qPz4ILGftZFO3-3-xtR00n9ENcpjoASt0sQ==[1] 20.7: Chemistry of Nitriles. Source: libretexts.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsdQEtSEBsVGWIBtKHHDRg1C51Cv1japhOxqhmRgtSXk0W2Rxu_louhUERK0dKuTcqiyN0zd9id68WnmwvLt3eSE9RMLHWUC009dFNQTvdpWNIwoSwh1wqm-27-u0ES99c2N1MND2D582M0Vzg1ZilTABXJDF_dLNB9ALv3gZN49AKHDlgnGhbu_G6nxe17GWuuwAS00DaYZGVXLnbYbaPxrPSQGWUoiRF0GgYFi0vdLXWoHrRpejvICUekPreIMHHXMr7z0vk9gwGY_18FL3ZSD1bLgC6KDCU[2] Acidic Hydrolysis of Nitriles To Amides. Source: masterorganicchemistry.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-UKiOLE4IX4oeVJw-WknQ9DAHpCVu5R00L84RC7vbxfaVZhn7NpjnvGceNztmwaqOalH922FfqM-xbfLFaMROphVX8jV-GQkK6oASvaa4a5Ml5wauiM0JTRE4AI4xZp6veKfTvINFXbAvYApJ_rMTn0jBuCo_Z19jKy9S1BMxchL1SiaFEw7q_iGE4Z8_2-RI9vdupldzsg==

Sources

Optimization

Technical Support Center: Derivatization of 5-Cyano-4-fluoropicolinic Acid

Welcome to the Technical Support Center for the derivatization of 5-Cyano-4-fluoropicolinic acid . This highly functionalized pyridine building block is a powerful intermediate in drug discovery, but its dense electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 5-Cyano-4-fluoropicolinic acid . This highly functionalized pyridine building block is a powerful intermediate in drug discovery, but its dense electronic architecture presents significant synthetic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind common reaction failures—such as unwanted Nucleophilic Aromatic Substitution (SNAr), thermal decarboxylation, and nitrile hydrolysis—and provide self-validating methodologies to ensure your target compounds are synthesized with high fidelity.

Molecular Reactivity Profile

Before attempting any derivatization, it is critical to understand the electronic push-and-pull of this molecule. The pyridine nitrogen, combined with the strongly electron-withdrawing C5-cyano group, creates an extreme electron deficiency at the C4 position, making the C4-fluorine highly labile.

Reactivity center 5-Cyano-4-fluoropicolinic acid c4 C4-Fluoro Group (SNAr Susceptible) center->c4 Nucleophile c2 C2-Carboxylic Acid (Amide Coupling) center->c2 Coupling Reagent c5 C5-Cyano Group (Hydrolysis Risk) center->c5 Aqueous Base

Caption: Reactivity profile of 5-Cyano-4-fluoropicolinic acid.

Troubleshooting Guides (Q&A)

Pitfall 1: Unwanted SNAr During Amide Coupling

Q: During the amide coupling of the C2-carboxylic acid, my LC-MS shows a major byproduct where the fluorine atom is missing. Why is this happening?

A: You are observing a competing 1 reaction[1].

  • Causality: The C4-fluorine is flanked by the electron-withdrawing para-pyridine nitrogen and the ortho-cyano group. When you introduce an amine to couple with the activated carboxylic acid, the amine can also act as a nucleophile at the C4 position, displacing the fluorine via a resonance-stabilized Meisenheimer complex[1].

  • Mitigation: The activation energy for SNAr at C4 is dangerously close to the activation energy for C2-acylation. If using a highly nucleophilic primary aliphatic amine, you must lower the temperature to 0 °C or below and use a milder coupling reagent like propylphosphonic anhydride (T3P)[2]. For less nucleophilic secondary amines, HATU with N,N-Diisopropylethylamine (DIPEA) at room temperature is often tolerated[3].

Pitfall 2: Thermal Decarboxylation

Q: My starting material is degrading into a volatile byproduct upon heating or during acid chloride formation. What is happening?

A: This is thermal decarboxylation, a classic degradation pathway for picolinic acids.

  • Causality: Pyridine-2-carboxylic acids are uniquely prone to losing CO₂ upon heating. The reaction proceeds via a Hammick-type N-protonated ylide intermediate. The strong electron-withdrawing nature of the C4-fluoro and C5-cyano groups stabilizes the resulting carbanion at C2, significantly lowering the thermal threshold for decarboxylation.

  • Mitigation: Never heat the reaction above 40 °C. If forming an acid chloride (e.g., using oxalyl chloride), maintain strictly anhydrous conditions at -20 °C to prevent exothermic runaways.

Decarboxylation acid Picolinic Acid Core ylide N-protonated Ylide (Hammick Intermediate) acid->ylide Heat (>40°C) product Decarboxylated Pyridine Byproduct ylide->product Loss of CO2

Caption: Pathway of thermal decarboxylation in picolinic acid derivatives.

Pitfall 3: Cyano Group Hydrolysis

Q: The cyano group is converting to a primary amide during my basic workup. How do I prevent this?

A: Nitriles are highly electrophilic and susceptible to hydration under aqueous basic conditions.

  • Causality: The electron-deficient pyridine ring increases the electrophilicity of the C5-cyano carbon. Hydroxide ions from basic workups (e.g., 1M NaOH) will attack the nitrile, forming an imidic acid intermediate that tautomerizes to an amide.

  • Mitigation: Self-validate your workup by strictly using saturated aqueous NaHCO₃ (maintaining pH ~7.5) and avoiding prolonged exposure to aqueous conditions.

Amide Coupling Logic & Methodologies

To successfully navigate the derivatization of this molecule, use the following logical workflow to select your coupling conditions.

Workflow start Start Amide Coupling check_amine Is Amine Highly Nucleophilic? (e.g., Aliphatic Primary) start->check_amine snar_risk High SNAr Risk at C4 check_amine->snar_risk Yes low_risk Standard Coupling (HATU/DIPEA, 0°C) check_amine->low_risk No mitigation Mitigation: Use T3P, 2,6-Lutidine, T < 0°C snar_risk->mitigation success Desired Amide Product low_risk->success mitigation->success

Caption: Logical workflow for mitigating SNAr side reactions during amide coupling.

Protocol A: Mild Amide Coupling using T3P (SNAr-Mitigated)

Use this protocol when coupling with highly nucleophilic primary amines to prevent C4-fluorine displacement, a strategy proven effective in the synthesis of complex BACE1 inhibitors[2].

  • Preparation: Charge a flame-dried round-bottom flask with 5-Cyano-4-fluoropicolinic acid (1.0 eq) and anhydrous EtOAc (0.1 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reagent Addition: Add the target amine (1.05 eq) followed by a sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (3.0 eq).

  • Activation: Dropwise add Propylphosphonic anhydride (T3P) (50 wt% in EtOAc, 1.5 eq) over 15 minutes. Self-Validation Check: Ensure the internal temperature does not exceed 5 °C during addition.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via LC-MS. Do not let the reaction warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Self-Validation Check: Verify the aqueous layer is pH 7.5 to prevent cyano hydrolysis. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (water bath < 35 °C to avoid degradation).

Protocol B: Controlled SNAr for C4-Functionalization

Use this protocol if your actual synthetic goal is to purposefully displace the C4-fluorine with a nucleophile (e.g., an alkoxide or secondary amine).

  • Preparation: Dissolve 5-Cyano-4-fluoropicolinic acid (1.0 eq) in anhydrous DMSO (0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (2.0 eq) and K₂CO₃ (2.5 eq).

  • Heating: Heat the mixture to 60 °C for 4–6 hours. The Meisenheimer complex forms rapidly under these conditions.

  • Isolation: Cool to room temperature, dilute with cold water, and carefully acidify to pH 3 using 1M HCl to precipitate the C4-substituted 5-cyanopicolinic acid. Filter and dry under vacuum.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Amide Coupling Reagents for 5-Cyano-4-fluoropicolinic Acid

Coupling ReagentBaseOptimal TempSNAr RiskDecarboxylation RiskRecommended Use Case
HATU DIPEA0 °C to RTModerateLowStandard secondary amines[3].
T3P (50% in EtOAc) 2,6-Lutidine0 °CLowLowPrimary aliphatic amines (high SNAr risk)[2].
Oxalyl Chloride DMF (cat.)-20 °CHigh (if warmed)HighHindered anilines (requires strict temp control).

Table 2: Nucleophile Reactivity Profile (SNAr vs. Amide Coupling)

Nucleophile TypePrimary Reaction SiteRelative Rate of SNAr at C4Mitigation Strategy
Aliphatic Primary Amines C2 (Amide) & C4 (SNAr)Very HighUse T3P, keep T < 0 °C, slow addition.
Secondary Amines C2 (Amide)ModerateUse HATU, keep T at 0 °C.
Anilines (Aryl Amines) C2 (Amide)LowAcid chloride method or prolonged T3P.

FAQs

Q: Can I use Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on the C4-fluorine? A: While C-F bond activation is possible, the C4-fluorine on this specific electron-deficient ring is so primed for SNAr that transition-metal catalysis is often unnecessary and can lead to complex mixtures. Direct SNAr (Protocol B) is much more efficient. If C-N coupling is strictly required, converting the acid to an amide first and utilizing a copper-catalyzed C-N coupling is a safer route[2].

Q: Why does my product streak on normal-phase TLC? A: Picolinic acids and their amide derivatives strongly coordinate with the silica gel due to the bidentate nature of the pyridine nitrogen and the carbonyl oxygen. Add 1-2% Triethylamine (TEA) or Acetic Acid to your TLC eluent to sharpen the spots, depending on whether you are analyzing the acid or the amide.

References

  • Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease Source: Organic Letters - ACS Publications URL
  • WO2024079623A1 - Tricyclic compounds and their uses Source: Google Patents URL
  • 4-Fluoro-2-formylpyridine | 1060809-18-8 (Nucleophilic Aromatic Substitution Mechanisms)

Sources

Troubleshooting

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoropyridines

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for Nucleophilic Aromatic Substitution (SNAr) reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-fluoropyridines.

Mechanistic Grounding: The Causality of Reactivity

To troubleshoot effectively, one must understand the underlying physical organic chemistry. In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form an anionic Meisenheimer complex[1].

Why use 4-fluoropyridines instead of 4-chloropyridines? Although the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–Cl bond (approx. 81 kcal/mol), fluorine is vastly superior as a leaving group in SNAr. The highly electronegative fluorine atom withdraws electron density via induction, rendering the ipso-carbon highly electrophilic. This inductive effect dramatically lowers the transition state energy and stabilizes the Meisenheimer intermediate during the rate-determining step[1].

SNAr_Mechanism SM 4-Fluoropyridine + Nucleophile (Nu-) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate Determining) Prod 4-Substituted Pyridine + Fluoride (F-) MC->Prod Fluoride Elimination (Fast)

Fig 1: Two-step addition-elimination SNAr mechanism via the Meisenheimer complex.

Diagnostic Flowchart

Use the following decision tree to rapidly isolate your specific experimental issue.

Troubleshooting_Flowchart Start Issue: Low Yield in SNAr Check1 Is starting material consumed? Start->Check1 NoSM No: Poor Reactivity Check1->NoSM No YesSM Yes: Side Reactions Check1->YesSM Yes Sol1 Increase Temp / Polar Aprotic Solvent (DMSO, DMF) NoSM->Sol1 Sol2 Use stronger base (e.g., NaHMDS) or pre-form nucleophile NoSM->Sol2 CheckSide Identify Byproduct YesSM->CheckSide Hydrolysis 4-Pyridone formed CheckSide->Hydrolysis Ether Alkoxy-pyridine formed CheckSide->Ether Sol3 Ensure strictly anhydrous conditions Hydrolysis->Sol3 Sol4 Avoid alcoholic solvents; Use non-nucleophilic base Ether->Sol4

Fig 2: Diagnostic flowchart for resolving common SNAr issues with 4-fluoropyridines.

Troubleshooting FAQs

Q1: My reaction shows incomplete conversion, and starting material remains. How can I drive the reaction to completion? A1: The 4-position of pyridine is intrinsically less activated than the 2-position. If your nucleophile is weak (e.g., a deactivated aniline or a bulky secondary amine), thermal SNAr may stall[2]. Solution:

  • Solvent Switch: Transition from moderately polar solvents (like THF) to highly polar aprotic solvents (DMSO, DMF, or NMP). These solvents lack hydrogen-bond donating ability, leaving the nucleophile unsolvated and highly reactive[3].

  • Base Selection: Ensure you are fully deprotonating your nucleophile. For weak nucleophiles, pre-forming the anion using NaH or NaHMDS prior to adding the 4-fluoropyridine is highly effective[4].

  • Temperature: Elevate the temperature (80–120 °C), but monitor closely for decomposition[5].

Q2: I am using 2-chloro-4-fluoropyridine. Which position will react first, and how do I control regioselectivity? A2: Under standard SNAr conditions, nucleophilic attack will preferentially occur at the 4-position, displacing the fluorine atom to yield the 4-substituted-2-chloropyridine[4]. Causality: The strong inductive electron withdrawal by fluorine stabilizes the transition state for attack at C4 far more effectively than chlorine does at C2. For example, reacting 2-chloro-4-fluoropyridine with S(VI) nucleophiles or amines grants site-selective 4-substitution[4]. If you require substitution at the 2-position instead, you must pivot to a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), which preferentially inserts into the weaker C–Cl bond[6].

Q3: LC-MS shows complete consumption of 4-fluoropyridine, but my desired product yield is low. I observe a highly polar byproduct. What is happening? A3: You are likely observing hydrolysis of the fluoropyridine, yielding 4-pyridone[1]. Causality: 4-fluoropyridines are exceptionally sensitive to moisture under basic conditions[7]. Trace water reacts with your base to form hydroxide ions. Hydroxide is a small, "hard" nucleophile that rapidly attacks the "hard" electrophilic C4 position, displacing fluoride. Solution: Rigorously dry your solvents over molecular sieves, flame-dry your glassware, and conduct the reaction under an inert argon or nitrogen atmosphere. Use non-nucleophilic bases (e.g., DIPEA, K2CO3, or NaHMDS) rather than hydroxides[1].

Q4: I am using an alkoxide base (e.g., NaOMe, KOtBu) to deprotonate an amine, but I am getting an ether byproduct. Why? A4: Alkoxide bases are themselves potent nucleophiles. If you use KOtBu in THF, the tert-butoxide can directly attack the 4-fluoropyridine, yielding 4-tert-butoxypyridine[5]. Solution: Switch to a strictly non-nucleophilic base such as NaH, NaHMDS, or an inorganic carbonate (Cs2CO3)[4].

Validated Experimental Protocols
Protocol A: Standard Amine SNAr on 4-Fluoropyridine (Thermal)

This protocol is self-validating: the use of a polar aprotic solvent and an inorganic base ensures high nucleophilicity while preventing competing etherification.

  • Preparation: Flame-dry a 25 mL Schlenk flask and backfill with Argon.

  • Reagents: Add the amine nucleophile (1.1 equiv) and finely powdered, anhydrous K2CO3 (2.0 equiv) to the flask.

  • Solvent: Inject anhydrous DMSO (0.2 M relative to the electrophile). Stir for 10 minutes at room temperature to facilitate partial deprotonation/activation.

  • Electrophile Addition: Add 4-fluoropyridine (1.0 equiv) dropwise. Caution: 4-fluoropyridine is volatile and moisture-sensitive; handle via syringe.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via TLC or LC-MS until the 4-fluoropyridine is consumed (typically 4–12 hours).

  • Workup: Cool to room temperature. Quench with ice water to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMSO. Dry over Na2SO4, filter, and concentrate.

Protocol B: Oxygen/Sulfur Nucleophiles (Strong Base Mediated)

This protocol utilizes pre-formation of the nucleophile to ensure rapid reaction at lower temperatures, minimizing decomposition[5].

  • Preparation: In an oven-dried flask under Argon, dissolve the alcohol or thiol (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Reaction: Add 4-fluoropyridine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–6 hours. If the reaction stalls, carefully add a co-solvent like DMF (20% v/v) to increase the solubility and reactivity of the anionic nucleophile.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with DCM, dry over MgSO4, and purify via flash chromatography.

Quantitative Data: Solvent and Base Selection Matrix

To optimize your SNAr reactions, refer to the following synthesized matrix comparing solvent and base combinations based on their impact on 4-fluoropyridine reactivity.

SolventBaseNucleophile StateReaction RateRisk of Side ReactionsBest Use Case
THF NaH / NaHMDSNaked AnionFastLow (if anhydrous)Alcohols, Thiols, Weak Amines
DMSO K2CO3 / Cs2CO3Hydrogen-bondedVery FastMedium (Hydrolysis risk)Standard Amines, Anilines
EtOH EtONaSolvated AnionModerateHigh (Etherification)Only when synthesizing 4-ethoxypyridine
Toluene DIPEA / TEANeutral / Ion PairSlowVery LowHighly reactive nucleophiles
References
  • [3] Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination, ACS Publications (Organic Letters). URL:[Link]

  • [4] Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals, ChemRxiv. URL:[Link]

  • [2] Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds, Iowa Research Online. URL:[Link]

  • [5] Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12), NIH PMC. URL:[Link]

  • [6] Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries, ResearchGate. URL:[Link]

  • [7] Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation), Thieme Connect. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 5-Cyano-4-fluoropicolinic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of highly functionalized N-heterocycles, I frequently encounter the limitations of standard analytical techniques. In the development of advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of highly functionalized N-heterocycles, I frequently encounter the limitations of standard analytical techniques. In the development of advanced pharmaceuticals and agrochemicals, the precise regiochemistry of key intermediates—such as 5-cyano-4-fluoropicolinic acid derivatives—is non-negotiable. Misassigning the relative positions of the cyano (-CN) and fluoro (-F) groups on the pyridine ring can lead to catastrophic downstream failures in structure-activity relationship (SAR) studies.

This guide objectively compares the performance of X-ray crystallography against conventional spectroscopic alternatives, detailing why and how single-crystal X-ray diffraction (SCXRD) serves as the ultimate self-validating system for structural confirmation.

The Analytical Challenge: Why Spectroscopic Methods Fall Short

While routine laboratories rely heavily on Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR), these methods possess inherent blind spots when dealing with tetrasubstituted pyridines.

  • Mass Spectrometry (MS): Confirms the exact mass and molecular formula (e.g., C₇H₃FN₂O₂) but provides zero spatial or geometric information.

  • IR Spectroscopy: Validates the presence of functional groups (C≡N stretch at ~2230 cm⁻¹, C=O stretch at ~1700 cm⁻¹) but cannot determine their specific positions on the aromatic ring.

  • ¹H, ¹³C, and ¹⁹F NMR: Typically the first line of defense. However, in highly substituted picolinic acids, the absence of adjacent protons eliminates the possibility of simple ¹H-¹H NOESY correlations. While ¹⁹F NMR is highly sensitive to the local electronic environment[1], the long-range heteronuclear couplings (e.g., ³J_CF, ⁴J_CF) can be ambiguous. Distinguishing between 5-cyano-4-fluoropicolinic acid and its 4-cyano-5-fluoro regioisomer often requires complex 2D ¹⁹F-¹³C HMBC experiments, which are prone to artifactual misinterpretation due to overlapping chemical shift anisotropies.

Workflow A Synthesized Derivative B LC-MS (Mass/Purity) A->B C 1H/19F NMR (Connectivity) B->C D Ambiguous Regiochemistry C->D E X-Ray Crystallography D->E F Unambiguous 3D Structure E->F

Figure 1: Analytical workflow for structural validation of highly substituted pyridines.

X-Ray Crystallography: The Unambiguous Gold Standard

X-ray crystallography transcends the inferential nature of spectroscopy by providing a direct, three-dimensional map of electron density. For picolinic acid derivatives, which often exhibit complex intra- and intermolecular hydrogen bonding networks, SCXRD definitively locks in the spatial coordinates of every heavy atom[2].

The Causality of Superiority: We prioritize SCXRD because it is an inherently self-validating system. The calculated structural model must mathematically converge with the observed diffraction pattern. If a fluoro group is mistakenly modeled as a cyano group, the refinement software will immediately flag a residual electron density anomaly. This occurs because a nitrogen atom has fewer electrons than a fluorine atom, and the linear geometry of the cyano group differs drastically from a terminal fluoro substituent.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniqueRegiochemical Resolution3D Spatial DataSensitivity to ImpuritiesSelf-Validating Metrics
LC-MS None (Mass/Formula only)NoHighMass Accuracy (ppm)
IR Spectroscopy Low (Functional groups only)NoLowPeak matching / Library
¹⁹F/¹³C NMR Moderate (Requires 2D, prone to overlap)NoModerateSignal-to-Noise, Line width
X-Ray Crystallography Absolute (Unambiguous atom placement)YesLow (Requires pure crystal)R1 factor, Goodness-of-Fit

Experimental Workflow: A Self-Validating Crystallization Protocol

To achieve diffraction-quality crystals of 5-cyano-4-fluoropicolinic acid derivatives, one must carefully control the thermodynamics of nucleation. Rapid precipitation yields amorphous powders; therefore, we employ a slow vapor diffusion technique.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10-15 mg of the derivative in a minimum volume of a highly solubilizing "inner" solvent (e.g., DMSO or DMF). Causality: The high polarity disrupts the strong intermolecular hydrogen bonds typical of picolinic acids, preventing premature aggregation[3].

  • Anti-Solvent Chamber Setup: Place the open sample vial inside a larger, sealable chamber containing a volatile anti-solvent (e.g., diethyl ether or dichloromethane).

  • Controlled Supersaturation: Allow the anti-solvent to slowly diffuse into the inner vial over 3-7 days. Causality: As the anti-solvent mixes, the dielectric constant of the solution gradually decreases. This slow reduction in solubility lowers the activation energy barrier for ordered crystal lattice formation, preventing the kinetic trapping of amorphous states.

  • Optical Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Self-Validation: A high-quality single crystal will extinguish light uniformly when rotated, validating the absence of twinning or multiple misaligned crystal domains.

  • Diffraction and Refinement: Mount the validated crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Solve the structure using direct methods. Self-Validation: The protocol validates itself through rigorous mathematical thresholds, specifically the R-factor (R1 < 0.05 indicates an excellent fit) and the Goodness-of-Fit (GoF ≈ 1.0)[4].

Protocol S1 1. Solvent Screening (Identify miscible pair) S2 2. Vapor Diffusion (Controlled supersaturation) S1->S2 S3 3. Crystal Harvesting (Polarized light selection) S2->S3 S4 4. X-ray Diffraction (Mo Kα or Cu Kα source) S3->S4 S5 5. Refinement (R1 < 0.05, GoF ~ 1.0) S4->S5

Figure 2: Self-validating crystallization and X-ray diffraction workflow.

Table 2: Typical Crystallographic Validation Metrics for Picolinic Acids
MetricAcceptable ThresholdCausality / Significance
R1 (Unweighted R-factor) < 0.05 (5%)Measures agreement between the calculated model and experimental diffraction data.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance; ensures high-angle reflections are accurately modeled.
Goodness-of-Fit (GoF) 0.95 to 1.05Validates that the model's standard uncertainties are correctly estimated.
Residual Electron Density < 1.0 e/ųConfirms no missing heavy atoms (e.g., flags misassigned F vs. CN groups).

Conclusion

For the structural validation of 5-cyano-4-fluoropicolinic acid derivatives, NMR and MS are excellent preliminary tools for assessing bulk purity and basic connectivity. However, to establish absolute regiochemical truth and satisfy rigorous regulatory requirements for drug development, X-ray crystallography remains the unparalleled, self-validating gold standard. By translating diffraction data into a definitive 3D electron density map, researchers can confidently advance their molecules through the development pipeline without the looming risk of structural misassignment.

References

  • Title: Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: ResearchGate URL: 3

  • Title: Applications of 19F multidimensional NMR Source: ResearchGate URL: 1

  • Title: New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation Source: PMC - NIH URL: 4

Sources

Comparative

Comparative Profiling of 5-Cyano-4-fluoropicolinic Acid and Isomeric Scaffolds: A Guide for Advanced Drug and Agrochemical Design

As a Senior Application Scientist, selecting the optimal heterocyclic building block is rarely a matter of simple availability; it is a strategic decision dictated by electronic effects, regioselectivity, and target bind...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic building block is rarely a matter of simple availability; it is a strategic decision dictated by electronic effects, regioselectivity, and target binding thermodynamics. Picolinic acid derivatives are foundational to modern discovery pipelines, serving as core pharmacophores in both hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors (1[1]) and next-generation synthetic auxin herbicides (2[2]).

This guide provides an objective, data-driven comparison of 5-Cyano-4-fluoropicolinic acid (CAS 1805459-35-1) (3[3]) against its structural isomers, detailing the causality behind its unique reactivity and its utility in metalloenzyme chelation.

Structural and Electronic Dynamics: The Isomeric Advantage

The utility of a substituted picolinic acid hinges on the electronic interplay between the pyridine nitrogen, the carboxylic acid, and the functional groups on the ring.

Why 5-Cyano-4-fluoropicolinic Acid Outperforms Its Isomers in Library Synthesis

In 5-Cyano-4-fluoropicolinic acid , the fluorine atom is located at the C4 position, while the cyano group is at C5.

  • Electronic Activation (Causality): The C4 position of a pyridine ring is inherently electron-deficient due to the resonance withdrawal by the para-nitrogen. By placing a highly electronegative fluorine at C4, and an electron-withdrawing cyano group (-I, -M effects) adjacent to it at C5, the C4 carbon becomes profoundly electrophilic. This drastically lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr).

  • Isomeric Comparison: Conversely, in the hypothetical isomer 4-Cyano-5-fluoropicolinic acid , the fluorine is at the C5 position (meta to the pyridine nitrogen). The meta position does not benefit from direct resonance stabilization by the nitrogen during nucleophilic attack. Consequently, SNAr at the C5 position is kinetically sluggish, requiring harsher conditions (elevated temperatures, stronger bases) which frequently lead to competitive hydrolysis of the cyano group or decarboxylation.

Target Binding Thermodynamics

In biological systems, picolinic acids act as bidentate ligands, chelating active-site metals (e.g., Fe²⁺ in HIF-PHD). The 5-cyano group in 5-Cyano-4-fluoropicolinic acid withdraws electron density from the pyridine ring, slightly lowering the pKa of the pyridine nitrogen. While counterintuitive, this reduced basicity enhances target specificity by preventing promiscuous binding to off-target metalloenzymes (like Cytochrome P450s), while maintaining a rigid, geometry-constrained chelation in the target active site (4[4]).

Comparative Data Presentation

The following table synthesizes the physicochemical and reactive profiles of key picolinic acid isomers and derivatives utilized in discovery chemistry.

CompoundSubstitution PatternInductive Effect at C4SNAr Reactivity (Relative Rate)Primary Discovery Utility
5-Cyano-4-fluoropicolinic acid 4-F, 5-CNStrong (-I from F, -M from CN)++++ (Highly Reactive)Bifunctional intermediate for HIF-PHIs
4-Cyano-5-fluoropicolinic acid 4-CN, 5-FModerate (-I from F)+ (Poor, F is meta to N)Mechanistic probe
5-Fluoro-4-chloropicolinic acid 4-Cl, 5-FModerate (-I from Cl)++ (Moderate)Agrochemicals (Auxin mimics)
Picolinic acid UnsubstitutedNone- (Unreactive)Baseline metalloenzyme ligand

Mechanistic Pathways & Visualizations

To understand the downstream application of these building blocks, we must visualize their intervention in biological pathways. Picolinic acid derivatives are potent inhibitors of HIF-Prolyl Hydroxylases, stabilizing the HIF-1α subunit to trigger erythropoiesis.

HIF_Pathway Normoxia Normoxia (Normal O2) PHD HIF-Prolyl Hydroxylase (Fe2+ dependent) Normoxia->PHD Activates HIF_alpha HIF-1α Subunit HIF_alpha->PHD Hydroxylation Hypoxia_Response Therapeutic Response HIF_alpha->Hypoxia_Response Stabilized Degradation Proteasomal Degradation PHD->Degradation Ubiquitination Inhibitor Picolinic Acid Inhibitor Inhibitor->PHD Chelates Fe2+

Fig 1: Mechanism of HIF-PHD inhibition by picolinic acid derivatives via Fe(II) chelation.

Validated Experimental Protocols

A protocol is only as good as its internal validation. The following methodologies are designed as self-validating systems to ensure high-fidelity data generation.

Protocol A: Regioselective SNAr Functionalization

This workflow exploits the highly activated C4-fluorine of 5-Cyano-4-fluoropicolinic acid to generate diverse libraries.

Reagents: 5-Cyano-4-fluoropicolinic acid (1.0 eq), Primary Amine Nucleophile (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Anhydrous N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Cyano-4-fluoropicolinic acid in anhydrous NMP to a concentration of 0.2 M.

    • Causality: NMP is selected over DMF to permit higher thermal thresholds if required. Anhydrous conditions are critical to prevent competitive hydroxide attack, which would yield a 4-hydroxy byproduct.

  • Activation: Add DIPEA, followed immediately by the amine nucleophile.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HF generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction: Heat the vessel to 80°C under an inert argon atmosphere for 4 hours.

  • Self-Validation (Critical Step): Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The reaction is complete only when the extracted ion chromatogram (EIC) for the starting material's mass (m/z 165.0 [M-H]⁻) falls below 1% relative to the product peak. Additionally, ¹⁹F-NMR can be used; the disappearance of the sharp singlet at ~ -105 ppm confirms total consumption of the fluorinated starting material.

  • Isolation: Cool to ambient temperature and precipitate the product by dropwise addition into cold 0.1 M HCl. Filter and dry under a vacuum.

SNAr_Workflow Start 5-Cyano-4-fluoro- picolinic acid Reagent Amine Nucleophile + DIPEA Start->Reagent Reaction SNAr Reaction (NMP, 80°C) Reagent->Reaction Product 4-Substituted-5-cyano- picolinic acid Reaction->Product Validate LC-MS & 19F-NMR Validation Product->Validate

Fig 2: Self-validating SNAr experimental workflow for 4-position functionalization.

Protocol B: In Vitro Metalloprotein Binding Assay (HIF-PHD2)

To evaluate the biological efficacy of the synthesized picolinic acid derivatives, a Fluorescence Polarization (FP) assay is utilized.

  • Buffer Preparation: Formulate assay buffer containing 50 mM Tris-HCl (pH 7.4), 20 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 2-oxoglutarate (2-OG).

    • Causality: Fe(II) and 2-OG are absolute requirements for PHD2 catalytic function. DTT is included specifically to maintain the iron in its ferrous (Fe²⁺) state, preventing oxidation to inactive Fe³⁺.

  • Titration: Serially dilute the picolinic acid derivatives from 100 µM down to 10 nM in a 384-well black microplate.

  • Incubation: Add recombinant human PHD2 enzyme and a fluorescently labeled HIF-1α peptide substrate. Incubate for 30 minutes at room temperature.

  • Self-Validation: The assay plate must include a known positive control (e.g., Roxadustat) and a no-enzyme negative control. Calculate the Z'-factor; data is only accepted if Z' > 0.6, ensuring the assay window is robust enough for accurate IC₅₀ determination.

  • Analysis: Read fluorescence polarization (Ex/Em = 485/530 nm) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

For researchers developing metalloenzyme inhibitors or synthetic auxins, 5-Cyano-4-fluoropicolinic acid offers a distinct kinetic and thermodynamic advantage over its isomers. The synergistic electron-withdrawing effects of the 5-cyano and para-nitrogen groups hyper-activate the 4-fluoro position, enabling highly efficient, regioselective SNAr functionalization. Furthermore, the resulting scaffolds provide optimal Fe(II) chelation geometry, making this specific isomer an indispensable building block in modern medicinal and agricultural chemistry.

Sources

Validation

5-Cyano-4-fluoropicolinic acid vs. 4-Chloro-5-cyanopicolinic acid: A Comprehensive Guide to Reactivity and Synthetic Utility

Executive Summary In the development of complex heteroaromatic therapeutics—ranging from HIF prolyl hydroxylase inhibitors to novel kinase antagonists—highly functionalized pyridine building blocks are indispensable. 5-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex heteroaromatic therapeutics—ranging from HIF prolyl hydroxylase inhibitors to novel kinase antagonists—highly functionalized pyridine building blocks are indispensable. 5-Cyano-4-fluoropicolinic acid and 4-chloro-5-cyanopicolinic acid are two such bifunctional scaffolds. While they share identical substitution patterns and functional groups, the single halogen atom at the C4 position fundamentally dictates their synthetic utility. This guide objectively compares their performance in Nucleophilic Aromatic Substitution (SNAr) workflows, providing the mechanistic rationale and self-validating protocols required to select the optimal building block for your drug discovery pipeline.

Mechanistic Grounding: The SNAr Reactivity Profile

Both building blocks are primed for SNAr at the C4 position. This reactivity is driven by two synergistic electronic effects:

  • Para-Activation: The pyridine nitrogen acts as a powerful electron sink, stabilizing the anionic transition state.

  • Ortho-Activation: The C5 cyano group exerts a strong inductive and resonance electron-withdrawing effect.

The Halogen Effect: Why Fluorine Outperforms Chlorine

In aliphatic substitution (SN1/SN2), iodine and bromine are superior leaving groups due to their weak carbon-halogen bonds. However, in nucleophilic aromatic substitution, the roles are reversed. The rate-determining step in SNAr is the initial nucleophilic attack to form the negatively charged Meisenheimer complex , not the departure of the leaving group[1].

Because fluorine is the most electronegative element, it induces a profound partial positive charge (δ+) at the C4 carbon. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the carbon highly electrophilic[2]. Consequently, the C-F bond strength is irrelevant to the reaction rate. Empirical kinetic studies on substituted halopyridines demonstrate that fluoropyridines undergo SNAr displacement 250 to over 3000 times faster than their chloropyridine counterparts, depending on the nucleophile[1][2].

SNAr_Mechanism Reactant 4-Halo-5-cyano- picolinic acid Meisenheimer Meisenheimer Complex (Rate-Determining) Reactant->Meisenheimer + Nu⁻ (Fast for F, Slow for Cl) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 4-Nu-5-cyano- picolinic acid Meisenheimer->Product Fast Elimination LeavingGroup Leaving Group (F⁻ or Cl⁻) Meisenheimer->LeavingGroup

Fig 1. SNAr addition-elimination mechanism highlighting the rate-determining Meisenheimer complex.

Comparative Experimental Data

To guide synthetic planning, the quantitative and qualitative differences between the two scaffolds are summarized below. The choice between them is a trade-off between reactivity (Fluorine) and cost/stability (Chlorine).

Property / Parameter5-Cyano-4-fluoropicolinic acid4-Chloro-5-cyanopicolinic acid
CAS Number 1805459-35-11256824-14-2
Molecular Weight 166.11 g/mol 182.56 g/mol
C4 Electrophilicity Extremely HighModerate
Optimal Nucleophiles Alcohols, Anilines, Hindered amines1° Amines, 2° Amines, Thiolates
Typical SNAr Temperature 0°C to 60°C80°C to 120°C
Risk of Decarboxylation Low (Due to mild conditions)Moderate to High (Requires extended heat)
Risk of Cyano Hydrolysis LowHigh (If aqueous bases are used at >90°C)

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the causality behind the experimental conditions required for each building block.

Protocol A: Mild SNAr with 5-Cyano-4-fluoropicolinic acid (Weak Nucleophiles)

Target Application: Coupling with a sterically hindered or electronically deactivated nucleophile (e.g., an aniline or secondary alcohol).

  • Causality: The extreme reactivity of the C-F bond allows the reaction to proceed at near-ambient temperatures. This is critical because heating picolinic acids above 80°C in the presence of nucleophiles can trigger unwanted decarboxylation or premature hydrolysis of the cyano group.

  • Procedure:

    • Dissolve 5-cyano-4-fluoropicolinic acid (1.0 eq) in anhydrous DMSO (0.2 M).

    • Add anhydrous K₂CO₃ (3.0 eq) and the target aniline/alcohol (1.2 eq). Note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent competitive degradation of the cyano group.

    • Stir at 40°C for 2–4 hours.

    • Self-Validation (In-Process): Monitor via LC-MS. The mass shift from[M+H]⁺ 167 (starting material) to the product mass should be clean. If unreacted starting material persists, increase temperature marginally to 55°C, but do not exceed 60°C.

    • Workup: Cool to 0°C, dilute with water, and carefully acidify to pH 3-4 using 1M HCl. The product will typically precipitate. Filter and wash with cold water.

Protocol B: Forcing SNAr with 4-Chloro-5-cyanopicolinic acid (Strong Nucleophiles)

Target Application: Coupling with a strong, unhindered nucleophile (e.g., a primary alkyl amine).

  • Causality: The C-Cl bond is significantly less reactive. To overcome the activation energy barrier for Meisenheimer complex formation, elevated temperatures are required. A non-nucleophilic organic base (DIPEA) is utilized to maintain solubility and prevent the aqueous hydrolysis of the cyano group that would occur if KOH/NaOH were heated to 100°C.

  • Procedure:

    • Dissolve 4-chloro-5-cyanopicolinic acid (1.0 eq) in anhydrous NMP or DMF (0.2 M).

    • Add DIPEA (3.0 eq) and the primary amine (1.5 eq).

    • Heat the reaction mixture to 90°C–100°C for 12–18 hours.

    • Self-Validation (In-Process): Monitor via LC-MS. Specifically look for an [M+H+18]⁺ peak, which indicates unwanted hydration of the cyano group to a primary amide (a common side reaction at high heat). If amide formation is detected, halt heating immediately.

    • Workup: Remove DMF/NMP under reduced pressure, partition between EtOAc and mildly acidic aqueous buffer (pH 4), extract, and purify via reverse-phase chromatography.

Decision Matrix for Building Block Selection

Use the following logical workflow to determine which building block is appropriate for your specific synthetic step.

DecisionTree Start Evaluate Nucleophile Sterics & Nucleophilicity Strong Strong / Unhindered (e.g., 1° Amines, Thiolates) Start->Strong Weak Weak / Hindered (e.g., Alcohols, Anilines) Start->Weak Cost Is cost/scalability the primary driver? Strong->Cost Mild Are mild conditions required to prevent side reactions? Weak->Mild Cl_Choice Select: 4-Chloro-5-cyanopicolinic acid Cost->Cl_Choice Yes F_Choice Select: 5-Cyano-4-fluoropicolinic acid Cost->F_Choice No Mild->Cl_Choice No Mild->F_Choice Yes

Fig 2. Decision tree for selecting between 4-fluoro and 4-chloro picolinic acid building blocks.

Conclusion

While 4-chloro-5-cyanopicolinic acid is a robust and cost-effective scaffold for reactions involving highly nucleophilic species, it falls short when dealing with complex, sterically hindered, or electronically deactivated nucleophiles. In these scenarios, the extreme electrophilicity granted by the fluorine atom in 5-cyano-4-fluoropicolinic acid is practically mandatory. By lowering the LUMO energy of the pyridine ring, the 4-fluoro derivative allows for rapid SNAr at mild temperatures, effectively bypassing the thermal degradation pathways (decarboxylation and cyano hydrolysis) that plague aggressive heating protocols.

References

  • - Master Organic Chemistry[1]

  • - WuXi AppTec[2]

Sources

Comparative

A Comparative Guide to the Bioactivity of Substituted Picolinic Acid Analogs: A Focus on Structure-Activity Relationships and Experimental Evaluation

For researchers and professionals in drug discovery and agrochemical development, the picolinic acid scaffold represents a privileged structure with a remarkable range of biological activities. From potent herbicides tha...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and agrochemical development, the picolinic acid scaffold represents a privileged structure with a remarkable range of biological activities. From potent herbicides that mimic natural auxins to promising anticancer agents, the versatility of this pyridine-2-carboxylic acid core is largely dictated by the nature and position of its substituents.[1][2][3] This guide provides an in-depth comparison of the bioactivity of various picolinic acid analogs, with a conceptual exploration of how specific substitutions, such as cyano and fluoro groups, can modulate their biological effects. While direct comparative data for 5-Cyano-4-fluoropicolinic acid analogs is not extensively available in the public domain, we will build a robust framework for their evaluation based on established structure-activity relationships (SAR) of related compounds and detailed experimental protocols.

The Picolinic Acid Scaffold: A Hub of Bioactivity

Picolinic acid, an endogenous metabolite of L-tryptophan, is a bidentate chelating agent that can interact with various metal ions, which is one of the sources of its diverse biological activities.[4][5] In medicinal and agricultural chemistry, synthetic analogs of picolinic acid have been developed to target a range of biological processes. The key to their activity often lies in the specific substitution patterns around the pyridine ring.

Two of the most well-documented activities of picolinic acid derivatives are their herbicidal and anticancer properties.

  • Herbicidal Activity: Picolinic acid-based herbicides, such as picloram and clopyralid, function as synthetic auxins.[1][6] They disrupt plant growth by binding to auxin receptors, like the F-box protein AFB5, leading to a cascade of downstream effects that are fatal to the plant.[7] The development of new picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, highlights the ongoing innovation in this area, with a focus on improving efficacy and selectivity.[1]

  • Anticancer Activity: The anticancer potential of picolinic acid and its derivatives has been attributed to several mechanisms, including the chelation of essential metal ions like iron and zinc, which are crucial for DNA replication and cell proliferation.[3][4] More complex derivatives and metal complexes of picolinic acid have shown cytotoxicity against various cancer cell lines, including lung, breast, and liver cancer.[8][9]

Structure-Activity Relationships (SAR) of Picolinic Acid Analogs

The biological activity of picolinic acid analogs is highly dependent on the substituents on the pyridine ring. Understanding these SAR is crucial for designing new compounds with enhanced potency and selectivity.

Research has shown that introducing bulky aryl or heteroaryl groups at the 6-position can significantly enhance herbicidal activity. For instance, replacing the chlorine atom at the 6-position of picloram-like structures with a phenyl-substituted pyrazolyl group has led to the discovery of novel and potent synthetic auxin herbicides.[7][10] This modification can alter the binding mode of the compound in the auxin receptor pocket.[11]

The introduction of fluorine atoms into a bioactive molecule is a common strategy in medicinal chemistry to modulate its properties.[12] Fluorine can:

  • Increase metabolic stability: By blocking sites of oxidative metabolism.

  • Enhance binding affinity: Through favorable interactions with the target protein.

  • Alter physicochemical properties: Such as lipophilicity and pKa, which can improve cell membrane permeability.

In the context of picolinic acids, fluorination has been explored to create new derivatives with potentially improved bioactivity. For example, rhenium(I) complexes of 3,5-difluoropyridine-2-carboxylic acid have been synthesized and evaluated for their anticancer properties.[13] A recent study also describes the design of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds as potential herbicides.[14]

The cyano (-C≡N) group is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties, lipophilicity, and metabolism.[15] Its inclusion in a drug candidate can:

  • Modulate pKa: Making nearby acidic or basic groups more or less ionized at physiological pH.

  • Participate in hydrogen bonding: The nitrogen atom can act as a hydrogen bond acceptor.

  • Serve as a metabolic handle: The cyano group can be hydrolyzed in vivo to an amide and then to a carboxylic acid, which can be a strategy for prodrug design.[15]

While specific SAR data for 5-cyano-picolinic acids is sparse in the reviewed literature, the electronic-withdrawing nature of this group at position 5 would be expected to influence the acidity of the carboxylic acid at position 2 and the overall electron distribution of the pyridine ring, thereby affecting its interaction with biological targets.

Quantitative Bioactivity Data for Picolinic Acid Analogs

The following table summarizes the reported bioactivity of various picolinic acid analogs from the literature. This data provides a comparative context for understanding how different substitutions affect their potency.

Compound ClassBioactivity TypeTarget/Cell LineMeasurementValueReference
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsHerbicidalArabidopsis thalianaIC50As low as 45x < halauxifen-methyl[7]
Picolinamide DerivativesEnzyme InhibitionAcetylcholinesteraseIC502.49 ± 0.19 µM (for compound 7a)[16]
Rhenium(I) Picolinic Acid Complex (fac-[Re(Pico)(CO)3(H2O)])AnticancerA549 (Lung Cancer)LC5020.9 ± 0.8 µg/mL[13]
Copper Picolinate Octamolybdate ClusterAnticancerHepG2 (Liver Cancer)IC5021.56 µM[9]
Picolinic AcidAnticancerCHO CellsIC50~0.1 mM (estimated)[4]
Fusaric Acid (5-butylpicolinic acid)AnticancerCHO CellsIC500.032 mM[4]

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key bioactivity assays.

Protocol 1: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)

This protocol is adapted from studies on novel picolinic acid-based herbicides.[7][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the root growth of a model plant species, Arabidopsis thaliana.

Materials:

  • Test compounds (5-Cyano-4-fluoropicolinic acid analogs)

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Petri dishes (9 cm)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Prepare a series of working solutions by diluting the stock solution with sterile water to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Plating:

    • Prepare MS agar medium and autoclave.

    • Cool the medium to approximately 50°C and add the appropriate volume of the test compound working solution to achieve the final concentration.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Seed Sterilization and Sowing:

    • Surface-sterilize A. thaliana seeds with 75% ethanol for 1 minute, followed by 10% bleach for 10 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Sow the sterilized seeds on the prepared MS agar plates containing the test compounds.

  • Incubation and Growth:

    • Seal the Petri dishes and place them in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days, measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition relative to a vehicle control (DMSO only).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a panel of human cancer cell lines.

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and processes.

Structure-Activity Relationship (SAR) of Picolinic Acid Analogs

SAR_Picolinic_Acid cluster_scaffold Picolinic Acid Scaffold cluster_substitutions Substitutions cluster_properties Modulated Properties cluster_activity Biological Activity Scaffold Pyridine-2-carboxylic acid R4 4-Fluoro Scaffold->R4 Substitution at positions 4, 5, 6 R5 5-Cyano Scaffold->R5 Substitution at positions 4, 5, 6 R6 6-Aryl/Heteroaryl Scaffold->R6 Substitution at positions 4, 5, 6 Lipophilicity Lipophilicity R4->Lipophilicity Metabolism Metabolic Stability R4->Metabolism Binding Target Binding R4->Binding R5->Metabolism R5->Binding pKa Acidity (pKa) R5->pKa R6->Binding Herbicidal Herbicidal Lipophilicity->Herbicidal Anticancer Anticancer Lipophilicity->Anticancer Metabolism->Herbicidal Metabolism->Anticancer Binding->Herbicidal Binding->Anticancer pKa->Herbicidal pKa->Anticancer

Caption: SAR diagram for picolinic acid analogs.

Experimental Workflow for In Vitro Bioactivity Screening

Bioactivity_Workflow cluster_herbicidal Herbicidal Assay cluster_anticancer Anticancer Assay start Start: Synthesized Analogs stock Prepare Stock Solutions (in DMSO) start->stock serial_dilution Perform Serial Dilutions stock->serial_dilution plate_seeds Plate Seeds on Medium with Compound serial_dilution->plate_seeds treat_cells Treat Cells with Compound serial_dilution->treat_cells incubate_plants Incubate (7-10 days) plate_seeds->incubate_plants measure_roots Measure Root Length incubate_plants->measure_roots ic50_herb Calculate Herbicidal IC50 measure_roots->ic50_herb end End: Comparative Analysis ic50_herb->end seed_cells Seed Cancer Cells (96-well plate) seed_cells->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate ic50_cancer Calculate Cytotoxicity IC50 read_plate->ic50_cancer ic50_cancer->end

Caption: Workflow for bioactivity screening.

Conclusion

The picolinic acid scaffold is a fertile ground for the discovery of novel bioactive compounds. While the specific bioactivity profile of 5-Cyano-4-fluoropicolinic acid analogs is yet to be fully elucidated in publicly accessible literature, a systematic approach based on established SAR principles and robust experimental protocols can pave the way for their evaluation. By understanding how substitutions like fluoro and cyano groups can modulate the physicochemical and electronic properties of the picolinic acid core, researchers can rationally design and screen new analogs for enhanced herbicidal or anticancer activity. The protocols and comparative data presented in this guide offer a solid foundation for these future investigations, empowering scientists to unlock the full potential of this versatile chemical scaffold.

References

  • YUAN Xiao, LIU Qing, LI Huiting, WEI Wei, SHI Rongchuan, CAO Yiming, LIU Shangzhong, ZHU Jun. Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 2026, 28(1): 85-95.
  • Feng, Y., Liu, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Liu, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 890. [Link]

  • Yang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Link]

  • Li, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3647-3651. [Link]

  • Mohlala, T., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 637-653. [Link]

  • Sarkar, S., et al. (2026). Anticancer Activity of Picolinamide and Sulfur Chelated Pt(II) Complexes Against Breast Cancer: In Vitro Interaction Studies Through Molecular Docking With Bio-Receptors. Chemistry – An Asian Journal.
  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, 36771096. [Link]

  • Mohlala, T., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed, 36463538. [Link]

  • Friedman, M., & Fardon, J. C. (1987). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 78(1), 137-143. [Link]

  • Jampani, H. B., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 335. [Link]

  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Das, A., et al. (2020). In Vitro Anti-tumoral and Anti-bacterial Activity of an Octamolybdate Cluster-Based Hybrid Solid Incorporated with a Copper Picolinate Complex. Crystal Growth & Design, 20(7), 4758-4770. [Link]

  • Yang, Z., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • ResearchGate. (2015). What is the effect of cyano group on bioactivity? [Link]

  • Guillemin, G. J., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 75-87. [Link]

  • Block, E., et al. (2025).

Sources

Validation

Publish Comparison Guide: Validation of an Analytical Method for 5-Cyano-4-fluoropicolinic Acid in Biological Matrices

Executive Summary The quantification of small, highly polar, and electron-deficient metabolites in biological matrices presents a significant bioanalytical challenge. This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, highly polar, and electron-deficient metabolites in biological matrices presents a significant bioanalytical challenge. This guide provides an in-depth, objective comparison of sample preparation techniques and analytical platforms for the quantification of 5-Cyano-4-fluoropicolinic acid (CAS: 1805459-35-1)[1] in human plasma. Designed for drug development professionals, this document establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that strictly adheres to the regulatory frameworks set by the [2] and the [3].

Physicochemical Profiling & The Causality of Analytical Challenges

To design a robust assay, one must first understand the molecular behavior of the analyte. 5-Cyano-4-fluoropicolinic acid consists of a pyridine ring substituted with a carboxylic acid at C2, a fluorine atom at C4, and a cyano group at C5.

The Mechanistic Challenge: The presence of the strongly electron-withdrawing fluorine (-F) and cyano (-CN) groups severely depletes electron density from the pyridine ring. This inductive effect dramatically lowers the pKa of the C2-carboxylic acid (estimated pKa < 1.5) and renders the pyridine nitrogen essentially non-basic.

  • Consequence 1 (Chromatography): The molecule exists as a permanent carboxylate anion across all physiologically and chromatographically relevant pH ranges (pH 2–8). It exhibits minimal retention on standard hydrophobic C18 stationary phases. If it elutes in the void volume, it will co-elute with unretained endogenous salts, leading to catastrophic ion suppression.

  • Consequence 2 (Extraction): Traditional partitioning methods will fail because the permanent anion strongly prefers the aqueous biological matrix over organic solvents.

Analytical Platform Comparison

FeatureUHPLC-UV (Diode Array)LC-MS/MS (Negative ESI-MRM)Verdict
Sensitivity (LLOQ) ~100 ng/mL0.5 ng/mL MS/MS is required for trace PK profiling.
Selectivity Low (Matrix interference at 220-260 nm)High (Specific precursor-to-product transitions)MS/MS isolates the exact mass, ignoring matrix noise.
Dynamic Range 2 logs3.5 logs (0.5 to 1000 ng/mL)MS/MS supports full pharmacokinetic (PK) curves.
Mechanistic Fragmentation Pathway (LC-MS/MS)

In negative Electrospray Ionization (ESI-), the molecule readily forms a deprotonated precursor ion [M−H]− at m/z 165.0. Collision-induced dissociation (CID) yields a highly specific fragmentation pathway driven by the loss of the carboxylate group, followed by the expulsion of hydrogen fluoride.

Fragmentation Parent Precursor Ion [M-H]- m/z 165.0 LossCO2 Neutral Loss of CO2 (-44 Da) Parent->LossCO2 Product1 Product Ion 1 m/z 121.0 (Quantifier) LossCO2->Product1 LossHF Loss of HF (-20 Da) Product1->LossHF Product2 Product Ion 2 m/z 101.0 (Qualifier) LossHF->Product2

ESI- MRM fragmentation pathway of 5-Cyano-4-fluoropicolinic acid.

Sample Preparation Comparison: Finding the Optimal Extraction

The extraction of a highly polar acidic compound from plasma requires breaking protein binding while removing phospholipids that cause MS signal suppression.

Method Causality Analysis:
  • Liquid-Liquid Extraction (LLE): Fails. The analyte cannot be neutralized to partition into organic solvents (like MTBE) without utilizing extreme, matrix-degrading acidic conditions (pH < 1).

  • Protein Precipitation (PPT): Fails. While adding 3 volumes of acetonitrile successfully extracts the compound, it fails to remove endogenous phospholipids. Because the analyte elutes early in reversed-phase LC, it perfectly overlaps with the phospholipid elution zone, causing massive ion suppression.

  • Mixed-Mode Strong Anion Exchange (MAX-SPE): Optimal. The MAX sorbent contains both hydrophobic alkyl chains and permanently charged quaternary amines. The amine captures the carboxylate anion of the drug. This allows for an aggressive 100% organic wash to strip away phospholipids. The analyte is then eluted using an acidified organic solvent that disrupts the ionic interaction.

Table 1: Performance Comparison of Extraction Techniques
Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Analytical Verdict
PPT (Acetonitrile)85.2 ± 4.1-45.6 (Severe Suppression)46.3Unacceptable (Fails ICH M10 limits)
LLE (MTBE, pH 3)12.4 ± 2.8-5.2 (Negligible)11.7Unacceptable (Insufficient recovery)
MAX-SPE 92.8 ± 3.5 -4.1 (Negligible) 89.0 Optimal (Highly reproducible)

Self-Validating Experimental Protocol

A regulatory-compliant bioanalytical method must operate as a self-validating system. By spiking a Stable-Isotope Labeled Internal Standard (SIL-IS) into the plasma prior to extraction, any volumetric errors, extraction losses, or matrix-induced ion suppression are mathematically normalized. Furthermore, independently prepared Quality Control (QC) samples verify the system's accuracy against the calibration curve in real-time.

Step-by-Step MAX-SPE Workflow
  • Sample Aliquot & Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte is free for ionic interaction.

  • SPE Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in water to remove neutral and basic hydrophilic interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol to elute hydrophobic interferences and phospholipids (the analyte remains ionically bound).

  • Elution: Elute the target analyte with 1 mL of 5% Formic Acid in Methanol. The high acid concentration neutralizes the carboxylate anion, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

SPE_Workflow Condition 1. Condition Cartridge 1 mL MeOH, 1 mL H2O Load 2. Load Sample Plasma + 2% H3PO4 Condition->Load Wash1 3. Wash 1 (Aqueous) 5% NH4OH in H2O Load->Wash1 Wash2 4. Wash 2 (Organic) 100% MeOH Wash1->Wash2 Elute 5. Elute Analyte 5% Formic Acid in MeOH Wash2->Elute Analyze 6. LC-MS/MS Analysis (Negative ESI) Elute->Analyze

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for plasma extraction.
LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm). Causality: The high-strength silica and polar-embedded nature of the T3 column prevent the stationary phase from "dewetting" in highly aqueous conditions, ensuring retention of the polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B held for 1.0 min, ramped to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

Method Validation Summary

The method was validated strictly according to the [3], evaluating linearity, accuracy, precision, and matrix effects across four QC levels (LLOQ, Low, Mid, High).

Table 2: ICH M10 Validation Results for 5-Cyano-4-fluoropicolinic Acid
Validation ParameterTarget ConcentrationIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Bias %)Regulatory Limit
Linearity Range 0.5 – 1000 ng/mLN/AN/A R2 > 0.995 R2 ≥ 0.990
LLOQ QC 0.5 ng/mL8.4%10.2%+6.5%± 20%
Low QC (LQC) 1.5 ng/mL5.1%6.8%+3.2%± 15%
Mid QC (MQC) 400 ng/mL3.2%4.5%-1.8%± 15%
High QC (HQC) 800 ng/mL2.8%3.9%-2.4%± 15%

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

Sources

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